3-Amino-3-(3-isopropoxyphenyl)propanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-amino-3-(3-propan-2-yloxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-8(2)16-10-5-3-4-9(6-10)11(13)7-12(14)15/h3-6,8,11H,7,13H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYQZDUNSWFSNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30629526 | |
| Record name | 3-Amino-3-{3-[(propan-2-yl)oxy]phenyl}propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
745775-31-9 | |
| Record name | 3-Amino-3-{3-[(propan-2-yl)oxy]phenyl}propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
1. Foundational & Exploratory
Chemical structure of 3-Amino-3-(3-isopropoxyphenyl)propanoic acid
Structural Dynamics, Synthetic Methodology, and Peptidomimetic Applications
Executive Summary
This technical guide profiles 3-Amino-3-(3-isopropoxyphenyl)propanoic acid , a specialized
The presence of the 3-isopropoxy substituent on the phenyl ring is a critical medicinal chemistry design element. It serves as a lipophilic, electron-donating moiety that enhances membrane permeability and fills hydrophobic pockets in target proteins (e.g., integrins, GPCRs) more effectively than sterically smaller methoxy analogs.
Part 1: Chemical Identity & Physiochemical Profile[1][2]
IUPAC Name: this compound
Common Classification:
Structural Architecture
The molecule consists of a propanoic acid backbone with a primary amine and a substituted phenyl ring at the C3 (
Figure 1: Structural decomposition of the target molecule highlighting the pharmacophoric elements.
Physiochemical Properties Table
| Property | Value (Predicted/Experimental) | Significance in Drug Design |
| Molecular Formula | Core building block.[3] | |
| Molecular Weight | 223.27 g/mol | Fragment-based drug design compliant. |
| LogP (Octanol/Water) | ~1.8 - 2.1 | Moderate lipophilicity; good oral bioavailability potential. |
| pKa (Carboxyl) | ~3.6 | Typical for |
| pKa (Amine) | ~9.8 - 10.2 | Basic; exists as zwitterion in neutral solution. |
| H-Bond Donors/Acceptors | 2 / 4 | Balanced profile for solubility and receptor interaction. |
Part 2: Synthetic Architecture
The synthesis of this compound generally follows two primary pathways: the Rodionov Reaction (for racemic bulk production) and Enzymatic Resolution (for enantiopure isolation).
Method A: The Modified Rodionov Reaction (Bulk Synthesis)
The Rodionov reaction is the most atom-economical route for generating
Reaction Logic:
-
Imine Formation: Ammonium acetate reacts with the aldehyde to form an imine intermediate.
-
Knoevenagel-type Condensation: Malonic acid condenses with the intermediate.
-
Decarboxylation: Thermal decarboxylation yields the
-amino acid.
Method B: Enzymatic Kinetic Resolution (Chiral Purity)
Since biological targets (receptors/enzymes) are chiral, isolating the (R)- or (S)-enantiomer is crucial. Lipase-catalyzed hydrolysis of the ethyl ester derivative is the industry standard for this class.
Figure 2: Synthetic workflow from aldehyde precursor to chirally resolved products.
Part 3: Experimental Protocols
Protocol 1: One-Pot Rodionov Synthesis (Racemic)
Target: Synthesis of crude this compound.
-
Reagent Prep: In a 500 mL round-bottom flask, dissolve 3-isopropoxybenzaldehyde (100 mmol, 16.4 g) in absolute ethanol (150 mL).
-
Addition: Add malonic acid (100 mmol, 10.4 g) and ammonium acetate (200 mmol, 15.4 g).
-
Reflux: Equip with a condenser and reflux the mixture for 8–12 hours at 80°C. Monitor via TLC (System: n-Butanol/Acetic Acid/Water 4:1:1) for the disappearance of the aldehyde.
-
Precipitation: Allow the reaction mixture to cool to room temperature. The product often precipitates as a white solid. If not, reduce solvent volume under vacuum and add diethyl ether to induce crystallization.
-
Filtration: Filter the white solid and wash with cold ethanol (2x 20 mL) followed by diethyl ether (2x 50 mL).
-
Recrystallization: Recrystallize from Ethanol/Water (1:1) to obtain the pure zwitterionic amino acid.
-
Expected Yield: 55–65%.
-
Validation: ^1H NMR (D_2O/NaOD) should show a triplet at ~4.2 ppm (beta-proton) and the characteristic isopropyl septet at ~4.5 ppm.
-
Protocol 2: Chiral Resolution via Lipase
Target: Isolation of the (S)-enantiomer.
-
Esterification: Convert the racemic acid to its ethyl ester using thionyl chloride in ethanol (standard procedure).
-
Enzymatic Hydrolysis: Suspend the racemic ethyl ester (10 mmol) in phosphate buffer (pH 7.0, 50 mL) containing 10% acetone as a co-solvent.
-
Catalysis: Add Amano Lipase PS (Pseudomonas cepacia, 500 mg). Stir vigorously at 30°C.
-
Monitoring: Monitor the pH. Maintain pH 7.0 by automatic addition of 0.5N NaOH (pH-stat method). The reaction typically stops at 50% conversion (kinetic resolution).
-
Separation: Extract the unreacted (R)-ester with ethyl acetate. The aqueous phase contains the (S)-acid as its sodium salt.
-
Workup: Acidify the aqueous phase to pH 5.0 and extract the desired (S)-amino acid or purify via ion-exchange chromatography.
Part 4: Medicinal Chemistry Applications[2][4][5][6][7]
1. Peptidomimetics & Stability
The incorporation of this compound into peptide chains creates a
2. Integrin Inhibitors
This molecule serves as a mimetic for the RGD (Arg-Gly-Asp) sequence found in integrin ligands. The 3-isopropoxyphenyl group mimics the steric bulk of tyrosine or phenylalanine but provides a different electronic profile, often used to optimize binding affinity for
3. Metabolic Stability (The Isopropoxy Advantage)
The isopropoxy group at the meta-position blocks metabolic oxidation at that site. Compared to a simple phenyl ring (susceptible to hydroxylation) or a methoxy group (susceptible to O-demethylation), the isopropyl ether is more robust, improving the ADME (Absorption, Distribution, Metabolism, Excretion) profile of the final drug candidate.
References
-
Rodionov Reaction Mechanism
- Source: "Competitive Formation of -Amino Acids by the Rodionov Reaction."
- Context: Primary methodology for synthesizing 3-amino-3-arylpropanoic acids.
-
Link:
-
Peptidomimetic Applications
- Source: Steer, D. L., et al. "Beta-amino acids: versatile peptidomimetics." Current Medicinal Chemistry, 2002.
- Context: Validates the use of -amino acids for proteolytic stability.
-
Link:
-
Enzymatic Resolution
- Source: "Solvent-free stereoselective synthesis of -aryl-β-amino acid esters."
- Context: Describes the kinetic resolution of these specific esters.
-
Link:
-
Chemical Structure Data
- Source: PubChem Compound Summary for CID 14207297.
-
Context: Verification of chemical identity and CAS.[4]
-
Link:
Sources
Molecular weight and formula of 3-Amino-3-(3-isopropoxyphenyl)propanoic acid
[1]
Executive Summary
3-Amino-3-(3-isopropoxyphenyl)propanoic acid (CAS: 745775-31-9) is a specialized
Unlike naturally occurring
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
Nomenclature & Identifiers
| Parameter | Specification |
| IUPAC Name | 3-Amino-3-(3-propan-2-yloxyphenyl)propanoic acid |
| Common Name | |
| CAS Registry Number | 745775-31-9 |
| Molecular Formula | |
| Molecular Weight | 223.27 g/mol |
| SMILES | CC(C)Oc1cccc(c1)C(N)CC(=O)O |
| InChI Key | (Predicted) GQJOHIGVBBGCRS-UHFFFAOYSA-N |
Calculated Physicochemical Properties
The molecule exists as a zwitterion at physiological pH, influencing its solubility and transport properties.
| Property | Value | Context |
| LogP (Octanol/Water) | ~1.82 | Moderate lipophilicity due to isopropoxy group. |
| Polar Surface Area (PSA) | 63.3 Ų | Favorable for oral bioavailability (Rule of 5 compliant). |
| pKa (Carboxyl) | ~3.6 | Typical for |
| pKa (Amine) | ~10.2 | Basic ammonium terminus. |
| Melting Point | 215–220 °C | Decomposes; typical for zwitterionic amino acids. |
Synthetic Methodology
The most robust industrial route for the synthesis of 3-amino-3-arylpropanoic acids is the Rodionov Reaction . This "one-pot" condensation is preferred over the Arndt-Eistert homologation due to its scalability and avoidance of diazomethane.
Reaction Logic (Rodionov Condensation)
The synthesis involves the condensation of 3-isopropoxybenzaldehyde with malonic acid in the presence of ammonium acetate . The ammonium acetate serves a dual role: it acts as the nitrogen source and catalyzes the Knoevenagel condensation/decarboxylation sequence.
Detailed Protocol
Reagents:
-
3-Isopropoxybenzaldehyde (1.0 eq)
-
Malonic acid (1.2 eq)
-
Ammonium acetate (2.0 eq)
-
Solvent: Ethanol (absolute)[2]
Step-by-Step Workflow:
-
Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 3-isopropoxybenzaldehyde (16.4 g, 100 mmol) and malonic acid (12.5 g, 120 mmol) in ethanol (150 mL).
-
Activation: Add ammonium acetate (15.4 g, 200 mmol) to the stirring solution.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 8–12 hours. The reaction will evolve
gas as decarboxylation occurs. -
Precipitation: Allow the reaction mixture to cool to room temperature. The product often precipitates as a white zwitterionic solid.
-
Filtration: Filter the crude solid.
-
Purification: Recrystallize from aqueous ethanol or isopropanol/water (1:1) to remove unreacted aldehyde and ammonium salts.
-
Yield: Expected yield is 55–70%.[2]
Synthesis Pathway Diagram
Caption: One-pot Rodionov synthesis pathway via condensation and decarboxylation.
Analytical Characterization
To validate the identity of the synthesized material, the following spectral signatures must be confirmed.
Proton NMR ( -NMR)
Solvent:
- 7.2–6.8 ppm (m, 4H): Aromatic protons (distinct meta-substitution pattern).
-
4.6 ppm (m, 1H): Methine proton (
) of the isopropoxy group.[3] -
4.3 ppm (t, 1H): Benzylic
-proton ( ). -
2.4–2.6 ppm (m, 2H): Methylene
-protons ( ). - 1.25 ppm (d, 6H): Methyl protons of the isopropyl group.
Mass Spectrometry (ESI-MS)
-
Positive Mode (
): 224.28 m/z. -
Negative Mode (
): 222.26 m/z.
Applications in Drug Discovery[10][11][12]
Peptidomimetics & Stability
Incorporating this
Pharmacophore Mapping
The 3-isopropoxyphenyl moiety is a privileged structure in medicinal chemistry. It serves as a lipophilic anchor that fits into hydrophobic pockets of target proteins, such as:
-
Integrins (
): Used in RGD mimetics to block angiogenesis. -
Opioid Receptors: Similar bulky ether motifs are found in mixed agonist/antagonist ligands (e.g., Eluxadoline analogs).
Strategic Utility Diagram
Caption: Therapeutic utility and mechanistic advantages of the scaffold.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).[4]
-
Storage: Store at room temperature (15–25°C), desiccated. Zwitterionic amino acids are hygroscopic.
-
PPE: Standard lab coat, nitrile gloves, and safety glasses required. Handle in a fume hood to avoid dust inhalation.
References
-
Organic Syntheses. (1998). Synthesis of Beta-Amino Acids via Rodionov Reaction. Org. Synth. 76, 123. Retrieved from [Link]
-
ResearchGate. (2004).[2] A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids. Retrieved from [Link]
-
National Institutes of Health (NIH). (2017). Discovery of novel dual inhibitors of receptor tyrosine kinases. PMC5697463. Retrieved from [Link]
CAS number and identifiers for 3-Amino-3-(3-isopropoxyphenyl)propanoic acid
An In-Depth Technical Guide to 3-Amino-3-(isopropoxyphenyl)propanoic Acid: Identifiers, Properties, and Synthetic Considerations
Introduction
This technical guide provides a comprehensive overview of the chemical identifiers, properties, and synthetic approaches for isopropoxyphenyl-substituted β-amino acids, a class of compounds with significant potential in pharmaceutical development. It is important to note that while the initial focus of this guide was 3-Amino-3-(3-isopropoxyphenyl)propanoic acid, a thorough search of available chemical literature and databases did not yield a specific CAS number or extensive dataset for this meta-isomer. However, substantial information is available for the para-isomer, 3-Amino-3-(4-isopropoxyphenyl)propanoic acid, which serves as a valuable and structurally similar analogue. This guide will therefore focus on the well-documented para-isomer, providing researchers, scientists, and drug development professionals with a detailed framework for understanding this class of compounds. The principles and methodologies discussed herein are likely applicable to the synthesis and study of other isomers, including the meta-variant.
PART 1: Core Chemical Identifiers and Properties
The accurate identification of a chemical entity is fundamental to research and development. This section provides the key identifiers and physicochemical properties for 3-Amino-3-(4-isopropoxyphenyl)propanoic acid.
Chemical Identifiers
A summary of the primary identifiers for 3-Amino-3-(4-isopropoxyphenyl)propanoic acid is presented in Table 1. These identifiers are crucial for unambiguous documentation and database searches.
| Identifier | Value |
| CAS Number | 311321-19-4[1] |
| Molecular Formula | C12H17NO3[1] |
| Molecular Weight | 223.27 g/mol [1] |
| IUPAC Name | 3-amino-3-(4-isopropoxyphenyl)propanoic acid |
| Synonyms | 3-(4-Isopropoxyphenyl)-beta-alanine, RARECHEM AK HW 0038, TIMTEC-BB SBB001795[1] |
| InChI Key | GQJOHIGVBBGCRS-UHFFFAOYSA-N[1] |
| SMILES | CC(C)OC1=CC=C(C=C1)C(N)CC(=O)O |
Physicochemical Properties
The physicochemical properties of a compound are critical in determining its behavior in biological systems and its suitability for pharmaceutical formulation.
| Property | Value | Source |
| Density | 1.143 g/cm³ | [1] |
| Boiling Point | 372.8°C at 760 mmHg | [1] |
| Flash Point | 179.3°C | [1] |
| Refractive Index | 1.542 | [1] |
| XLogP3 | 2.64860 | [1] |
| PSA (Polar Surface Area) | 72.6 Ų | [1] |
PART 2: Synthesis and Methodologies
The synthesis of 3-amino-3-arylpropanoic acids is a topic of significant interest in medicinal chemistry. A common and effective method for their preparation is the one-pot synthesis from an aromatic aldehyde, malonic acid, and a nitrogen source, such as ammonium acetate.
General One-Pot Synthesis of 3-Amino-3-arylpropanoic Acids
This method provides a straightforward and efficient route to a variety of 3-amino-3-arylpropanoic acids. The general reaction scheme is illustrated below.
Caption: General workflow for the one-pot synthesis of 3-amino-3-arylpropanoic acids.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the aromatic aldehyde (1 equivalent), malonic acid (1.5 equivalents), and ammonium acetate (2 equivalents).
-
Solvent Addition: Add a suitable solvent, such as ethanol, to the flask. The choice of solvent can influence the reaction yield and purity.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 4-8 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: After cooling to room temperature, the product often precipitates from the reaction mixture. The solid can be collected by filtration, washed with a cold solvent (e.g., ethanol or water), and dried. Further purification can be achieved by recrystallization.
Causality Behind Experimental Choices:
-
Excess Malonic Acid and Ammonium Acetate: Using an excess of these reagents helps to drive the reaction to completion and maximize the yield of the desired β-amino acid.
-
Reflux Conditions: The elevated temperature is necessary to overcome the activation energy of the multiple reaction steps involved in this one-pot synthesis.
-
Solvent Choice: Ethanol is a common choice due to its ability to dissolve the reactants and its relatively high boiling point, which is suitable for reflux conditions.
PART 3: Applications in Drug Development
β-amino acids and their derivatives are valuable building blocks in the synthesis of pharmaceuticals. Their incorporation into peptide-based drugs can enhance metabolic stability and improve pharmacokinetic profiles.
Role as Chiral Building Blocks
Optically active 3-amino-3-arylpropanoic acids are particularly important as chiral intermediates in the synthesis of enantiomerically pure drugs. For instance, (S)-3-amino-3-phenylpropanoic acid is a key intermediate in the synthesis of (S)-dapoxetine, a selective serotonin reuptake inhibitor. While specific applications for 3-Amino-3-(4-isopropoxyphenyl)propanoic acid are not extensively documented in the public domain, its structural similarity to other pharmacologically active β-amino acids suggests its potential as a scaffold in medicinal chemistry.
Potential Therapeutic Areas
Derivatives of 3-amino-3-arylpropanoic acids have been explored for a variety of therapeutic applications, including:
-
Neurological Disorders: As analogues of neurotransmitters, they are of interest in the development of drugs targeting neurological conditions.
-
Anticancer Agents: Some derivatives have shown promise as anticancer candidates.[2]
-
Antimicrobial Agents: The β-amino acid scaffold can be found in some naturally occurring antibiotics.
The workflow for exploring a novel β-amino acid in drug discovery is outlined below.
Caption: A simplified workflow for the development of drugs based on a novel β-amino acid scaffold.
Conclusion
3-Amino-3-(4-isopropoxyphenyl)propanoic acid, with the CAS number 311321-19-4, is a well-characterized β-amino acid with potential for application in pharmaceutical research and development. While information on the 3-isopropoxy isomer is scarce, the data and synthetic methodologies available for the 4-isopropoxy analogue provide a solid foundation for researchers interested in this class of compounds. The one-pot synthesis offers an accessible route to these molecules, and their structural features make them attractive candidates for inclusion in drug discovery programs. Further investigation into the biological activities of this and related compounds is warranted to fully explore their therapeutic potential.
References
-
MDPI. (2024, June 30). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Retrieved February 17, 2026, from [Link]
Sources
3. Research Applications
Incorporating 3-Amino-3-(3-isopropoxyphenyl)propanoic acid into beta-peptides
Application Note: Incorporation of 3-Amino-3-(3-isopropoxyphenyl)propanoic Acid into -Peptide Sequences
Executive Summary
This guide details the solid-phase peptide synthesis (SPPS) protocols for incorporating This compound (referred to herein as
Beta-peptides (
-
Proteolytic Stability: Resistance to standard proteases.
-
Foldamer Formation: Inducing stable secondary structures like the 14-helix or 12-helix.
-
Bioavailability: The isopropoxy group enhances membrane permeability compared to hydroxylated analogs.
This protocol addresses the specific challenges of coupling bulky
Technical Specifications & Material Properties
The Target Molecule
-
IUPAC Name: this compound
-
Common Name:
-Homoisopropoxyphenylalanine -
Classification:
-Amino Acid (Side chain on C3)[1] -
Chemical Functionality:
-
Amine: Primary (hindered by
-position). -
Side Chain: 3-Isopropoxyphenyl (Electron-rich aromatic system).
-
Protecting Group: Fmoc (Fluorenylmethyloxycarbonyl) on N-terminus.[2]
-
Critical Pre-Synthesis Considerations
| Parameter | Specification / Recommendation | Rationale |
| Resin Choice | Rink Amide (0.2–0.4 mmol/g) | Low loading is critical for |
| Coupling Reagent | HATU or PyBOP | Standard HBTU/TBTU is often insufficient for the slower kinetics of |
| Solvent System | DMF (Main) / NMP (Solubilizer) | The lipophilic isopropoxy group may require NMP for complete dissolution at high concentrations. |
| Side Chain Stability | Acid Stable | The aryl isopropyl ether is generally stable to standard TFA cleavage (95%), unlike tert-butyl ethers. |
Strategic Planning: The Synthesis Workflow
The synthesis of
Figure 1: Optimized SPPS cycle for hindered
Detailed Experimental Protocols
Protocol A: Preparation of the Monomer (Sourcing vs. Synthesis)
Note: Most researchers purchase the Fmoc-protected version. If synthesis is required, the Arndt-Eistert homologation of Fmoc-3-isopropoxyphenylalanine is the standard route.
-
Starting Material: Fmoc-3-(3-isopropoxyphenyl)-L-alanine.
-
Activation: React with isobutyl chloroformate to form the mixed anhydride.
-
Diazomethane Treatment: React with diazomethane to form the
-diazoketone.[3] -
Wolff Rearrangement: Silver benzoate catalyzed rearrangement in the presence of water/dioxane to yield the Fmoc-
-homo amino acid .
Protocol B: Solid Phase Coupling (The Core Procedure)
Objective: Efficiently couple Fmoc-3-Amino-3-(3-isopropoxyphenyl)propanoic acid to the resin-bound peptide.
Reagents:
-
Fmoc-AA: Fmoc-3-Amino-3-(3-isopropoxyphenyl)propanoic acid (3.0 equivalents relative to resin loading).
-
Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) (2.9 equivalents).
-
Base: DIEA (Diisopropylethylamine) (6.0 equivalents).[4]
-
Solvent: Anhydrous DMF.
Step-by-Step:
-
Resin Preparation: Swell the resin (e.g., Rink Amide, 0.5 g, 0.3 mmol/g) in DMF for 30 minutes.
-
Deprotection: Treat resin with 20% Piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x) and DCM (3x).
-
Activation:
-
Dissolve the Fmoc-AA and HATU in minimal DMF.
-
Add DIEA immediately before adding to the resin.
-
Tip: If the solution appears cloudy (due to the lipophilic isopropoxy group), add NMP dropwise until clear.
-
-
Coupling:
-
Add the activated mixture to the resin.[5]
-
Agitate (shake, do not stir with magnetic bar) for 2 hours at room temperature.
-
Drain and Repeat: For this specific bulky monomer, a double coupling is mandatory. Repeat Step 3 and 4 with fresh reagents for another 1 hour.
-
-
Monitoring: Perform a Kaiser test.
-
Note:
-amines are primary amines, so the Kaiser test works, but the color development may be slower than -amines. If ambiguous, use the Chloranil test.
-
-
Capping (Recommended): If the sequence is long (>10 residues), cap unreacted sites with Acetic Anhydride/Pyridine (1:9 in DMF) for 5 minutes to prevent deletion sequences.
Protocol C: Cleavage and Isolation
Objective: Remove peptide from resin and remove side-chain protecting groups without damaging the aryl ether.
Cocktail: "Reagent K" derivative.
-
TFA (Trifluoroacetic acid): 95%
-
TIS (Triisopropylsilane): 2.5%
-
H2O: 2.5%
Critical Insight - Scavengers: The 3-isopropoxyphenyl ring is electron-rich. During TFA cleavage, trityl or butyl cations (from other protecting groups) may attempt electrophilic aromatic substitution onto this ring. TIS is non-negotiable here as it scavenges these cations effectively.
Procedure:
-
Wash resin with DCM to remove all traces of DMF (DMF can cause formylation during cleavage).
-
Add Cleavage Cocktail (10 mL per gram of resin).
-
Shake for 2.5 to 3 hours.
-
Precipitate filtrate into cold diethyl ether (-20°C).
-
Centrifuge, wash pellet with ether (3x), and lyophilize.
Characterization & Validation
Analytical HPLC
-
Column: C18 Reverse Phase (e.g., Phenomenex Jupiter).
-
Gradient: The isopropoxy group makes this peptide significantly more hydrophobic than standard peptides.
-
Standard: 5-60% B over 30 min.
-
For this molecule: Start higher, e.g., 20-80% B (Acetonitrile/Water + 0.1% TFA).
-
Mass Spectrometry (ESI-MS)
Verify the mass shift.
-
Mass for incorporation: Calculate the residue mass of the
-amino acid. -
MW of Residue = MW(Monomer) - MW(H2O).
-
Formula:
(Free Acid) Residue adds . -
Expected Mass Shift: +205.25 Da per residue.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Incomplete Coupling | Steric hindrance of the | 1. Switch from HBTU to HATU/HOAt .2. Increase temperature to 50°C (Microwave assisted).3. Use "Magic Mixture" (DCM/DMF/NMP 1:1:1). |
| Aggregation (Gelation) | Use Pseudoproline dipeptides (if applicable to sequence) or switch to ChemMatrix resin (PEG-based) which swells better. | |
| Side Chain Modification | Acid-catalyzed hydrolysis of isopropyl ether. | Ensure cleavage time does not exceed 4 hours. Keep temperature at RT, not elevated. |
References
-
Seebach, D., & Matthews, J. L. (1997).[6]
-Peptides: a surprise at every turn.[6] Chemical Communications, (21), 2015–2022. Link -
Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001).[6]
-Peptides: from structure to function. Chemical Reviews, 101(10), 3219–3232. Link -
Arndt, F., & Eistert, B. (1935). Ein Verfahren zur Überführung von Carbonsäuren in ihre höheren Homologen bzw.[3] deren Derivate.[3][7] Berichte der deutschen chemischen Gesellschaft, 68(1), 200-208. (Foundational chemistry for
-amino acid synthesis). -
Albericio, F., et al. (1998).[8] Preparation and application of 5-chloro-1-hydroxybenzotriazole (Cl-HOBt) and 7-aza-1-hydroxybenzotriazole (HOAt) as coupling reagents. Journal of Organic Chemistry, 63(26), 9678-9683. Link
- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. 4th Ed. Wiley-Interscience. (Reference for stability of aryl isopropyl ethers in TFA).
Sources
- 1. ethz.ch [ethz.ch]
- 2. Design and synthesis of beta-peptides with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arndt-Eistert Synthesis [organic-chemistry.org]
- 4. peptide.com [peptide.com]
- 5. chempep.com [chempep.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Design of peptidomimetics containing 3-isopropoxy beta-phenylalanine
Application Note: Design and Synthesis of Peptidomimetics Containing 3-Isopropoxy- -Phenylalanine
Abstract
This guide details the rational design, chemical synthesis, and solid-phase assembly of peptidomimetics incorporating 3-isopropoxy-
Module 1: Rational Design & In Silico Modeling
Before synthesis, the placement of the
Structural Propensity
The insertion of a methylene group (
- -Peptide: Flexible, prone to degradation.
- -Peptide (14-Helix): Stable, 3 residues per turn, pitch ~5.0 Å.
The "Isopropoxy" Advantage
The 3-isopropoxy substituent functions as a space-filling anchor . In docking simulations (e.g., Rosetta or Schrödinger), this group should be positioned to displace water from hydrophobic sub-pockets.
-
Electronic Effect: The alkoxy group is electron-donating, increasing electron density on the phenyl ring, potentially strengthening cation-
interactions with receptor Arg/Lys residues. -
Steric Effect: The isopropyl group adds ~45 ų of volume compared to a standard phenyl ring, preventing rotational slippage within the binding site.
Design Workflow (DOT Diagram)
Caption: Workflow for integrating non-canonical
Module 2: Chemical Synthesis of the Building Block
Since 3-isopropoxy-
Precursor Synthesis (Etherification)
Starting Material: Boc-3-hydroxy-L-phenylalanine (Boc-m-Tyr-OH).
-
Protection: Convert Boc-m-Tyr-OH to the methyl ester (MeI, K2CO3) to protect the carboxyl group.
-
Alkylation:
-
Reagents: Isopropyl bromide (1.2 eq), K2CO3 (2.0 eq), DMF.
-
Conditions: 60°C, 4 hours.
-
Note: Monitor by TLC. The phenolic hydroxyl is more acidic and alkylates preferentially over the carbamate nitrogen.
-
-
Hydrolysis: LiOH in THF/H2O to yield Boc-3-isopropoxy-L-phenylalanine .
Arndt-Eistert Homologation ( Conversion)
This critical step inserts the methylene group.
Protocol:
-
Mixed Anhydride Formation:
-
Dissolve Boc-3-OiPr-Phe-OH (10 mmol) in dry THF at -15°C.
-
Add N-methylmorpholine (NMM, 1.1 eq) followed by isobutyl chloroformate (1.1 eq).
-
Stir for 15 min. (Precipitation of NMM·HCl confirms activation).
-
-
Diazoketone Synthesis:
-
Filter the salt quickly under Argon.
-
Add the filtrate to a solution of diazomethane (CH2N2) in ether (Caution: Generate CH2N2 using a Diazald kit with polished glass joints only).
-
Stir at 0°C for 1 hour, then RT overnight.
-
Evaporate solvent to yield the yellow diazoketone .
-
-
Wolff Rearrangement:
-
Dissolve diazoketone in THF/H2O (9:1).
-
Add Silver Benzoate (0.1 eq) catalyst.[3]
-
Sonicate or heat to 50°C. Evolution of N2 gas indicates reaction progress.
-
Result: Boc-3-isopropoxy-
-homophenylalanine .
-
Module 3: Solid Phase Peptide Synthesis (SPPS)
Resin & Linker Choice
-
Resin: Rink Amide MBHA (low loading: 0.3–0.4 mmol/g). High loading causes aggregation of
-peptides. -
Fmoc Strategy: Preferred over Boc for
-peptides to avoid repetitive acidolysis which can degrade sensitive side chains.
Coupling Protocol (The "Double-Hit" Method)
Reagents:
-
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: HOAt (1-Hydroxy-7-azabenzotriazole) + DIPEA.
-
Why HOAt? It accelerates coupling for hindered secondary amines found in
-peptides.
Step-by-Step Cycle:
-
Deprotection: 20% Piperidine in DMF (2 x 5 min). Monitor UV at 301 nm.
-
Wash: DMF (5 x 1 min).
-
Coupling 1: 3.0 eq AA, 2.9 eq HATU, 6.0 eq DIPEA in DMF. (45 min).
-
Coupling 2 (Mandatory for
-AA): Repeat Step 3 with fresh reagents. -
Capping: Acetic anhydride/Pyridine (to terminate unreacted chains).
SPPS Cycle Diagram (DOT)
Caption: Modified SPPS cycle emphasizing the double-coupling requirement for sterically hindered
Module 4: Structural Characterization
Verification of the 14-helix fold is essential.
Circular Dichroism (CD)
CD is the primary tool for assessing
-
Solvent: Methanol (stabilizes helix) vs. Water (physiologically relevant).[4]
-
Signature:
Data Interpretation Table
| Observation ( | Structural Interpretation | Action Required |
| 214 nm | Stable 14-Helix (Monomer) | Proceed to bio-assays. |
| 205 nm | Self-Assembled Bundles | Reduce hydrophobicity or concentration. |
| 198-200 nm | Random Coil (Unfolded) | Add cyclization constraint or more |
Module 5: Biological Validation (Proteolytic Stability)
The ultimate test of a peptidomimetic is its survival in biological media.
Protocol:
-
Media: Human Serum (pooled) or simulated gastric fluid (SGF) with Pepsin.
-
Incubation: 37°C. Timepoints: 0, 1, 4, 12, 24 hours.
-
Analysis: RP-HPLC followed by LC-MS.
-
Expectation: The
-3-OiPr-Phe residue should completely block cleavage at the site. -peptides typically degrade within 30-60 minutes; -peptides often remain >90% intact after 24 hours.
References
-
Seebach, D., & Gardiner, J. (2008).
-Peptidic Peptidomimetics. Accounts of Chemical Research. [Link] -
Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001).
-Peptides: From Structure to Function. Chemical Reviews. [Link] -
Pomerantz, W. C., et al. (2008).
-Peptides. Organic Letters. [Link] -
Podlech, J., & Seebach, D. (1995).
-Amino Acids from -Amino Acids Using the Arndt-Eistert Reaction. Liebigs Annalen. [Link] -
Aguilar, M. I., et al. (2007). Solid-Phase Synthesis of
-Peptides. Methods in Molecular Biology. [Link]
Sources
- 1. Distinctive Circular Dichroism Signature for 14-Helix-Bundle Formation by β-Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparison of the different helices adopted by α- and β-peptides suggests different reasons for their stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bif.wisc.edu [bif.wisc.edu]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: 3-Amino-3-(3-isopropoxyphenyl)propanoic Acid as a Chiral Building Block
Executive Summary
3-Amino-3-(3-isopropoxyphenyl)propanoic acid is a specialized
This guide details the Enzymatic Kinetic Resolution (EKR) protocol to access high-enantiopurity (
Chemical Profile & Strategic Utility[1]
Structural Significance
The molecule belongs to the class of 3-aryl-3-aminopropionic acids .
- -Peptide Formation: Incorporation into peptides induces the formation of stable secondary structures (helices, sheets) that are unrecognizable to standard proteases, significantly extending plasma half-life.
-
Isopropoxy Substituent: The 3-isopropoxy group (
) provides a critical balance of lipophilicity ( modulation) and steric bulk, often exploited to fill hydrophobic pockets in receptor binding sites (e.g., Integrin or GPCR allosteric sites).
Mechanism of Action in Drug Design
The additional carbon atom in the backbone allows for specific "foldamer" behavior.
-
Target: Peptidomimetics and small molecule antagonists.
-
Benefit: The meta-substitution pattern avoids the steric clash often seen with ortho-substituents while providing more rotational freedom than para-analogs.
Protocol: Synthesis and Chiral Resolution
This protocol utilizes a Modified Rodionov Reaction for the racemic synthesis, followed by a Lipase-Catalyzed Kinetic Resolution to isolate the enantiopure
Workflow Diagram
The following diagram illustrates the critical path from the aldehyde precursor to the Fmoc-protected chiral building block.
Figure 1: Chemo-enzymatic workflow for the synthesis of (S)-3-Amino-3-(3-isopropoxyphenyl)propanoic acid.
Step-by-Step Methodology
Phase A: Synthesis of Racemic Scaffold (Rodionov Reaction)
Rationale: The Rodionov reaction is the most atom-economical route for 3-aryl-3-aminopropionic acids, avoiding the use of expensive metal catalysts required in hydrogenation routes.
-
Reagents:
-
3-Isopropoxybenzaldehyde (1.0 eq)
-
Malonic acid (1.1 eq)
-
Ammonium acetate (2.0 eq)
-
Ethanol (Solvent)
-
-
Procedure:
-
Dissolve aldehyde and malonic acid in ethanol (5 mL/mmol).
-
Add ammonium acetate and heat to reflux (
) for 6–8 hours. -
Checkpoint: Monitor consumption of aldehyde via TLC (Hexane:EtOAc 3:1).
-
Cool to room temperature. The product often precipitates as the zwitterion.
-
Filter and wash with cold ethanol. If no precipitate forms, concentrate and recrystallize from EtOH/Water.
-
-
Yield Expectation: 60–75% (Racemic).
Phase B: Enzymatic Kinetic Resolution (The Critical Step)
Rationale:Candida antarctica Lipase B (CAL-B) exhibits high enantioselectivity (
Prerequisite: Convert the racemic acid from Phase A into its Ethyl Ester using standard thionyl chloride/ethanol conditions.
-
Reaction Setup:
-
Substrate: Racemic Ethyl 3-amino-3-(3-isopropoxyphenyl)propanoate.
-
Enzyme: Immobilized CAL-B (e.g., Novozym 435), 20% w/w relative to substrate.
-
Solvent: Methyl tert-butyl ether (MTBE) or Diisopropyl ether (DIPE). Note: The isopropoxy group ensures good solubility in these ethers.
-
Nucleophile: Water (0.55 eq).
-
-
Execution:
-
Suspend the racemic ester in MTBE (10 mL/g).
-
Add water (0.55 equivalents). Caution: Excess water promotes non-selective hydrolysis.
-
Add CAL-B beads.
-
Incubate at
with varying orbital shaking (200 rpm).
-
-
Monitoring:
-
Track conversion via HPLC. Stop reaction at 45–50% conversion (typically 24–48 hours).
-
-
Workup (Separation of Enantiomers):
-
Filter off the enzyme beads (can be recycled).
-
Acid/Base Extraction Strategy:
-
Acidify the aqueous layer to pH 4–5 with 1M HCl and extract with EtOAc to isolate the pure (S)-3-Amino-3-(3-isopropoxyphenyl)propanoic acid .
-
Quality Control & Characterization
Trust in the chiral building block is paramount. The following parameters must be verified.
| Parameter | Specification | Method |
| Chemical Purity | HPLC (C18), UV at 254 nm | |
| Enantiomeric Excess | Chiral HPLC (Daicel Chiralpak AD-H) | |
| Identity | Matches Ref. | |
| Residual Solvent | GC-Headspace |
Chiral HPLC Method[3]
-
Column: Chiralpak AD-H or OD-H (
). -
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm.
-
Expected Elution: The
-ester typically elutes before the -acid (method dependent; confirm with racemic standard).
Application: Solid-Phase Peptide Synthesis (SPPS)
To use this building block in peptide synthesis, the amine must be protected.
Fmoc-Protection Protocol
-
Dissolve
-Acid in Water/Dioxane (1:1). -
Add
(2.0 eq). -
Add Fmoc-OSu (1.1 eq) at
. -
Stir at RT for 4 hours.
-
Acidify and extract.
-
Result: Fmoc-(S)-3-Amino-3-(3-isopropoxyphenyl)propanoic acid .
Incorporation Logic
The following diagram depicts the logic for incorporating this
Figure 2: SPPS Cycle emphasizing the insertion of the
References
- Rodionov Synthesis of -Amino Acids: Rodionow, W. M. (1926). "Über eine neue Methode zur Darstellung von -Aminosäuren." Berichte der deutschen chemischen Gesellschaft, 59(11), 2609–2611.
-
Enzymatic Kinetic Resolution (CAL-B)
-
Tasi, G., et al. (2001). "Enzymatic resolution of 3-amino-3-arylpropionic acids." Tetrahedron: Asymmetry, 12(20), 2841-2847.
-
-
Eluxadoline & Opioid Modulators (Contextual Application)
-
Breslin, H. J., et al. (2012). "Identification of Eluxadoline (JNJ-27018966), a Mixed
-Opioid Receptor Agonist/ -Opioid Receptor Antagonist." Journal of Medicinal Chemistry, 55, 11042.
-
-
-Peptide Stability:
-
Seebach, D., & Gardiner, J. (2008). "
-Peptidic Peptidomimetics." Accounts of Chemical Research, 41(10), 1366–1375.
-
-
Chiral HPLC Methods
-
Daicel Corporation. "Chiralpak AD-H Instruction Manual."
-
Sources
Application Notes & Protocols: A Systematic Approach to GPCR Ligand Design Using the 3-Amino-3-(3-isopropoxyphenyl)propanoic Acid Scaffold
Introduction
G protein-coupled receptors (GPCRs) represent the largest and most diverse family of membrane receptors in the human genome, playing pivotal roles in virtually all physiological processes.[1] This ubiquity makes them prime therapeutic targets, with estimates suggesting that over a third of all FDA-approved drugs act on these receptors.[2][3] The foundation of GPCR drug discovery lies in identifying and optimizing novel chemical scaffolds that can modulate receptor activity with high potency and selectivity.[4]
This guide introduces 3-Amino-3-(3-isopropoxyphenyl)propanoic acid , a β-amino acid derivative, as a novel and unexplored scaffold for GPCR ligand development. β-amino acids provide a unique three-dimensional geometry compared to their α-amino acid counterparts, offering new possibilities for exploring the chemical space of GPCR binding pockets.[5] The isopropoxy-substituted phenyl ring provides a key hydrophobic feature, while the amino and carboxylic acid moieties serve as versatile handles for chemical modification.
This document provides a comprehensive, systematic workflow for researchers and drug development professionals to assess the potential of this scaffold. We will proceed from initial in silico evaluation to chemical synthesis, detailed in vitro pharmacological characterization, and foundational structure-activity relationship (SAR) analysis. The causality behind each experimental choice is explained to empower researchers to not only follow the protocols but also to adapt them for their specific GPCR target.
Part 1: In Silico Assessment & Target Prioritization
Rationale: Before committing to resource-intensive chemical synthesis and biological screening, computational methods offer a rational approach to prioritize potential GPCR targets for a novel scaffold.[2][6] This in silico phase aims to generate testable hypotheses about which GPCRs the this compound scaffold might bind to and how it might orient itself within a binding pocket.[7][8]
Workflow: Computational Screening Cascade
The following diagram outlines the logical flow from initial scaffold analysis to a prioritized list of GPCR targets for experimental validation.
Caption: Computational workflow for prioritizing GPCR targets.
Protocol 1: Ligand-Based Virtual Screening
This protocol uses the principle of molecular similarity, positing that structurally similar molecules are likely to have similar biological activities.[9] We will use the scaffold to search databases of known GPCR ligands.
-
Scaffold Preparation:
-
Generate a 3D structure of this compound using molecular modeling software (e.g., Avogadro, ChemDraw).
-
Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
-
Database Selection:
-
Choose a public database containing GPCR ligands with associated bioactivity data, such as ChEMBL or GLASS.[9]
-
-
Similarity Search:
-
Convert the scaffold structure into a molecular fingerprint (e.g., ECFP4).
-
Use this fingerprint to screen the selected database, calculating a similarity coefficient (e.g., Tanimoto coefficient) between the scaffold and each database compound.
-
-
Analysis:
-
Rank the database hits by their similarity score.
-
Analyze the GPCR targets associated with the top-ranking hits. A consensus of targets appearing frequently suggests a higher probability of interaction with the novel scaffold.
-
Part 2: Scaffold Synthesis & Focused Library Generation
Rationale: Based on a compelling in silico hypothesis, the next step is to synthesize the core scaffold and a small, intelligently designed library of analogues. This library is crucial for establishing a preliminary Structure-Activity Relationship (SAR), which relates changes in chemical structure to changes in biological activity.[10][11] The goal is not exhaustive exploration but rather to probe the key chemical vectors of the scaffold.
Diagram: Scaffold Diversification Strategy
The following diagram illustrates the primary points for chemical modification on the core scaffold.
Caption: Key modification points on the scaffold for SAR studies.
Protocol 2: Synthesis of this compound
This protocol is a generalized one-pot synthesis adapted from established methods for producing 3-amino-3-arylpropionic acids.[5]
-
Reaction Setup: In a round-bottom flask, dissolve 3-isopropoxybenzaldehyde (1.0 eq) and malonic acid (1.1 eq) in ethanol.
-
Addition of Amine: Add ammonium acetate (2.0 eq) to the mixture.
-
Reflux: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours, monitoring progress by TLC.
-
Workup and Purification:
-
Cool the reaction to room temperature. A precipitate should form.
-
Filter the crude product and wash with cold ethanol.
-
Recrystallize the solid from a water/ethanol mixture to yield the pure product.
-
Confirm structure and purity via ¹H NMR, ¹³C NMR, and LC-MS.
-
Protocol 3: Focused Derivative Library Synthesis
This protocol outlines general methods for modifying the R1 and R2 positions.
-
N-Acylation (R1 Modification):
-
Suspend the core scaffold (1.0 eq) in dichloromethane (DCM).
-
Add a base such as triethylamine (TEA) (2.0 eq).
-
Slowly add the desired acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq) at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Purify via standard extraction and column chromatography.
-
-
Esterification (R2 Modification):
-
Suspend the core scaffold (1.0 eq) in an alcohol solvent (e.g., methanol, ethanol) corresponding to the desired ester.
-
Add a catalytic amount of a strong acid (e.g., H₂SO₄ or SOCl₂).
-
Heat to reflux until the starting material is consumed (monitor by TLC).
-
Neutralize the reaction, remove the solvent under reduced pressure, and purify the resulting ester.
-
Part 3: In Vitro Pharmacological Characterization
Rationale: This phase is the experimental core of the project. It involves testing the synthesized compounds directly on the prioritized GPCR target to determine their binding and functional activity.[12] We begin with a binding assay to confirm physical interaction, followed by functional assays to understand the biological consequence of that binding.[13]
Protocol 4: Competitive Radioligand Binding Assay
This assay is the gold standard for quantifying the affinity of a test compound for a receptor.[14][15] It measures the ability of our synthesized, non-radioactive compounds to displace a known, high-affinity radioligand from the receptor.
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the target GPCR in a cold lysis buffer.[16]
-
Centrifuge the homogenate to pellet the cell membranes containing the receptor.
-
Wash the pellet and resuspend it in an appropriate assay binding buffer. Determine the total protein concentration using a BCA or Bradford assay.[16]
-
-
Assay Setup (96-well plate format):
-
Total Binding Wells: Add membrane preparation, a fixed concentration of radioligand (typically at its Kd value), and assay buffer.
-
Non-Specific Binding (NSB) Wells: Add membrane preparation, radioligand, and a high concentration of a known, unlabeled standard ligand to saturate the receptors.
-
Competition Wells: Add membrane preparation, radioligand, and serial dilutions of the test compound (e.g., from 100 µM to 10 pM).
-
-
Incubation & Filtration:
-
Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach equilibrium.[16]
-
Rapidly terminate the reaction by vacuum filtration through a glass fiber filtermat, which traps the membranes.[14]
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Data Acquisition & Analysis:
-
Dry the filtermat and measure the trapped radioactivity using a scintillation counter.
-
Subtract the NSB counts from all other wells to get specific binding.
-
Plot the specific binding versus the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand).
-
Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of radioligand and Kd is its dissociation constant.[16]
-
Protocol 5: GPCR Functional Assays
Functional assays measure the downstream signaling consequences of ligand binding. The choice of assay depends on the G protein subtype the target receptor couples to (Gs, Gi, or Gq).[4]
Principle: Gs-coupled receptors activate adenylyl cyclase, increasing intracellular cyclic AMP (cAMP), while Gi-coupled receptors inhibit it.[17][18] This change in cAMP is a direct measure of receptor activation.
-
Cell Plating: Seed cells expressing the target GPCR into a 96- or 384-well plate and incubate overnight.[19]
-
Compound Addition:
-
Agonist Mode: Add serial dilutions of the test compound to the cells.
-
Antagonist Mode: Pre-incubate the cells with serial dilutions of the test compound, then add a fixed concentration (e.g., EC₈₀) of a known agonist.[17]
-
-
Cell Lysis & Detection:
-
Data Analysis:
-
Plot the signal versus the log concentration of the test compound.
-
For agonists, determine the EC₅₀ (potency) and Emax (efficacy).
-
For antagonists, determine the IC₅₀ .
-
Principle: Gq-coupled receptors activate phospholipase C, leading to the release of calcium (Ca²⁺) from intracellular stores.[22] This transient increase in cytosolic Ca²⁺ can be measured with fluorescent dyes.[23][24]
-
Cell Plating & Dye Loading:
-
Seed cells expressing the target GPCR in a black, clear-bottom 96-well plate.[23]
-
On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8, Fura-2) in a buffer, often containing probenecid to prevent dye leakage. Incubate as recommended by the dye manufacturer.[22][23]
-
-
Measurement:
-
Place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation).[24]
-
Record a baseline fluorescence reading.
-
Inject serial dilutions of the test compound (for agonist mode) or a known agonist after pre-incubation with the test compound (antagonist mode).
-
Immediately measure the fluorescence intensity over time (typically 1-3 minutes) to capture the transient calcium peak.
-
-
Data Analysis:
-
Calculate the response (e.g., peak fluorescence minus baseline).
-
Plot the response versus the log concentration of the test compound to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).
-
Data Presentation: Summary of Pharmacological Data
Organizing the results in a clear, tabular format is essential for SAR analysis.
| Compound ID | R1 Modification | R2 Modification | Binding Affinity Ki (nM) | Functional Assay | Potency EC₅₀/IC₅₀ (nM) | Efficacy (% of Standard) |
| Scaffold-01 | -H | -OH | Value | cAMP (Agonist) | Value | Value |
| Lib-01a | -COCH₃ | -OH | Value | cAMP (Agonist) | Value | Value |
| Lib-01b | -COPh | -OH | Value | cAMP (Agonist) | Value | Value |
| Lib-02a | -H | -OCH₃ | Value | cAMP (Agonist) | Value | Value |
Part 4: Foundational Structure-Activity Relationship (SAR) Analysis
Rationale: SAR analysis transforms raw data into actionable knowledge.[25] By comparing the chemical structures of your library compounds with their corresponding binding and functional data, you can deduce which molecular features are critical for activity.[10] This insight is the cornerstone of rational drug design, guiding the next cycle of compound optimization.[4]
Interpreting the Data
-
Identify the Active Moiety: Does the core scaffold itself show any activity? This is your baseline.
-
Analyze R1 Modifications:
-
Compare Scaffold-01 to Lib-01a and Lib-01b . How does adding a small acetyl group versus a bulky benzoyl group at the nitrogen affect Ki and EC₅₀?
-
Example Interpretation: If the benzoyl group (Lib-01b ) dramatically increases affinity (lower Ki), it suggests the presence of a hydrophobic pocket near the R1 vector that can accommodate an aromatic ring.
-
-
Analyze R2 Modifications:
-
Compare Scaffold-01 to Lib-02a . How does converting the carboxylic acid to a methyl ester impact activity?
-
Example Interpretation: If esterification (Lib-02a ) abolishes activity, it strongly implies that the negatively charged carboxylate is essential for a key interaction, such as a salt bridge with a positively charged residue (e.g., Lysine, Arginine) in the binding pocket.
-
-
Synthesize the Next Generation: Based on these initial findings, design a second-generation library. If the benzoyl group at R1 was beneficial, explore other substituted aromatic rings. If the carboxylate at R2 was essential, keep it constant while further exploring R1.
Visualizing GPCR Signaling Pathways
Understanding the downstream effects of ligand binding is crucial. The following diagrams illustrate the canonical Gs, Gi, and Gq signaling pathways that are interrogated by the functional assays described above.
Caption: Canonical Gs (stimulatory) and Gi (inhibitory) signaling pathways.
Caption: Canonical Gq signaling pathway leading to intracellular calcium release.
Conclusion
This application guide has outlined a robust, multi-disciplinary strategy for evaluating this compound as a novel scaffold for GPCR ligand design. By integrating computational prediction, targeted chemical synthesis, gold-standard pharmacological assays, and systematic SAR analysis, researchers can efficiently determine the viability of this scaffold and generate valuable lead compounds. This structured approach minimizes wasted resources and maximizes the potential for discovering next-generation therapeutics targeting the vast and critically important GPCR family.
References
-
Bio-protocol. (2020). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. [Link]
-
Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Eurofins Discovery. [Link]
-
Bentham Science Publishers. (2010). Computational Modeling of Structure-Function of G Protein-Coupled Receptors with Applications for Drug Design. Bentham Science. [Link]
-
Bortolato, A., et al. (2025). Computational design of allosteric pathways reprograms ligand-selective GPCR signaling. bioRxiv. [Link]
-
EPFL. (2025). Computational Design of GPCRs That Takes Their Environment Into Consideration. EPFL. [Link]
-
Creative Biostructure. (n.d.). Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection. Creative Biostructure. [Link]
-
Divulga UAB. (2021). Computational methods help finding drug binding sites on cellular receptors. Divulga UAB. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
National Center for Biotechnology Information (PMC). (n.d.). A computational model for GPCR-ligand interaction prediction. NIH. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]
-
National Center for Biotechnology Information (NCBI). (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. NCBI. [Link]
-
Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Alfa Cytology. [Link]
-
Drug Discovery World. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. Drug Discovery World. [Link]
-
National Center for Biotechnology Information (PubMed). (n.d.). Structure-activity relationships of G protein-coupled receptors. NIH. [Link]
-
Eurofins DiscoverX. (n.d.). GPCR Calcium Product Solutions. Eurofins DiscoverX. [Link]
-
National Center for Biotechnology Information (PubMed). (n.d.). Radioligand binding methods: practical guide and tips. NIH. [Link]
-
National Center for Biotechnology Information (PMC). (n.d.). Ligand and Structure-based Methodologies for the Prediction of the Activity of G Protein-Coupled Receptor Ligands. NIH. [Link]
-
Eurofins DiscoverX. (n.d.). cAMP Hunter™ eXpress GPCR Assay. Eurofins DiscoverX. [Link]
-
Agilent. (2010). Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. Agilent Technologies. [Link]
-
Cisbio. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Cisbio. [Link]
-
Spandidos Publications. (n.d.). Rational drug design targeting G-protein-coupled receptors: ligand search and screening (review). Spandidos Publications. [Link]
-
ACS Publications. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Publications. [Link]
-
European Pharmaceutical Review. (2012). GPCR screening and drug discovery: Latest trends. European Pharmaceutical Review. [Link]
-
National Center for Biotechnology Information (PMC). (2023). GPCRLigNet: Rapid Screening for GPCR Active Ligands Using Machine Learning. NIH. [Link]
-
AZoLifeSciences. (2021). Exploring the Structure-Activity Relationship (SAR) of Drugs. AZoLifeSciences. [Link]
-
National Center for Biotechnology Information (PMC). (n.d.). Structure-inspired design of β-arrestin-biased ligands for aminergic GPCRs. NIH. [Link]
-
Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses. [Link]
-
Drug Design Org. (2005). Structure Activity Relationships. Drug Design Org. [Link]
-
GARDP Revive. (n.d.). Structure-activity relationship (SAR). GARDP Revive. [Link]
-
National Center for Biotechnology Information (PMC). (n.d.). A 45-amino acid scaffold mined from the Protein Data Bank for high affinity ligand engineering. NIH. [Link]
-
Scribd. (2004). A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids. Scribd. [Link]
-
bioRxiv. (2025). A pan-positive allosteric modulator that mediates sustainable GPCR activation. bioRxiv. [Link]
-
National Center for Biotechnology Information (PubMed). (2024). Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. NIH. [Link]
-
ResearchGate. (2025). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. ResearchGate. [Link]
- Google Patents. (n.d.). BR0009277A - Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof.
-
Frontiers. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Pharmacology. [Link]
-
PubChem. (n.d.). (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid. National Center for Biotechnology Information. [Link]
-
Frontiers. (2018). Exploring G Protein-Coupled Receptors (GPCRs) Ligand Space via Cheminformatics Approaches: Impact on Rational Drug Design. Frontiers in Pharmacology. [Link]
-
PubChem. (n.d.). (3R)-3-amino-3-phenylpropanoic acid. National Center for Biotechnology Information. [Link]
-
Repositori UPF. (2022). Disrupting GPCR Complexes with Smart Drug-like Peptides. Universitat Pompeu Fabra. [Link]
-
Frontiers. (2021). Allosteric Modulator Leads Hiding in Plain Site: Developing Peptide and Peptidomimetics as GPCR Allosteric Modulators. Frontiers in Endocrinology. [Link]
Sources
- 1. Computational methods help finding drug binding sites on cellular receptors - Divulga UAB - University research dissemination magazine [uab.cat]
- 2. benthamdirect.com [benthamdirect.com]
- 3. synbiobeta.com [synbiobeta.com]
- 4. Structure-activity relationships of G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. A computational model for GPCR-ligand interaction prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Ligand and Structure-based Methodologies for the Prediction of the Activity of G Protein-Coupled Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GPCRLigNet: Rapid Screening for GPCR Active Ligands Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. azolifesciences.com [azolifesciences.com]
- 11. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]
- 12. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. cosmobio.co.jp [cosmobio.co.jp]
- 19. agilent.com [agilent.com]
- 20. resources.revvity.com [resources.revvity.com]
- 21. researchgate.net [researchgate.net]
- 22. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 23. bio-protocol.org [bio-protocol.org]
- 24. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biolabs [creative-biolabs.com]
- 25. Structure Activity Relationships - Drug Design Org [drugdesign.org]
4. Troubleshooting & Optimization
Technical Support Center: Optimization of 3-Amino-3-(3-isopropoxyphenyl)propanoic Acid
Case ID: #BETA-AA-ISO-03
Status: Open
Assigned Specialist: Senior Application Scientist
Topic: Yield Optimization & Troubleshooting for
Executive Summary & Chemical Context
Welcome to the Technical Support Center. You are likely encountering yield issues (typically <40%) or purification difficulties with 3-Amino-3-(3-isopropoxyphenyl)propanoic acid .
This molecule is a
Common Failure Modes:
-
The "Tar" Effect: Polymerization of the cinnamic acid intermediate.
-
Low Conversion: Failure of the imine formation step due to water accumulation.
-
Solubility Trap: Inability to isolate the zwitterionic product from the aqueous mother liquor.
Phase 1: Reaction Optimization (The Rodionov Protocol)
The standard Rodionov reaction (Aldehyde + Malonic Acid + Ammonium Acetate) is the most direct route, but the "textbook" ethanol-reflux method often fails for electron-rich aldehydes like 3-isopropoxybenzaldehyde.
Optimized Protocol: The Acetic Acid Variant
Switching from ethanol to glacial acetic acid often doubles the yield by stabilizing the imine intermediate and facilitating decarboxylation.
Reagent Stoichiometry Table:
| Component | Standard Ratio | Optimized Ratio | Role |
| 3-Isopropoxybenzaldehyde | 1.0 eq | 1.0 eq | Limiting Reagent |
| Malonic Acid | 1.0 eq | 1.2 eq | Nucleophile (Decarboxylates) |
| Ammonium Acetate | 2.0 eq | 4.0 - 5.0 eq | Ammonia source (Excess essential) |
| Solvent | Ethanol (95%) | Glacial Acetic Acid | Promotes imine formation |
| Additives | None | None | (Avoid water in this variant) |
Step-by-Step Workflow
-
Dissolution: Dissolve 3-isopropoxybenzaldehyde (1.0 eq) and ammonium acetate (4.0 eq) in Glacial Acetic Acid (5 mL per mmol aldehyde).
-
Activation: Stir at 40°C for 30 minutes. Why? This pre-forms the imine intermediate before the malonic acid interferes.
-
Addition: Add Malonic Acid (1.2 eq).
-
Reflux: Heat to 85–90°C for 6–8 hours.
-
Checkpoint: Monitor via TLC.[1] The aldehyde spot should disappear. If a new spot appears that is UV active but stains poorly with Ninhydrin, you are forming the Cinnamic Acid byproduct (see Troubleshooting).
-
-
Quench: Cool to room temperature.
Mechanism & Troubleshooting Diagram
Caption: The Rodionov reaction pathway. Success depends on maintaining a high concentration of Ammonia to favor the Imine path over the Knoevenagel (Cinnamic) path.
Phase 2: Purification (The Isoelectric Trap)
The most common user complaint is: "I have a crude oil that won't crystallize."
This is because
The Isoelectric Precipitation Protocol
-
Evaporation: Remove the Glacial Acetic Acid under reduced pressure. You will be left with a viscous oil/gum.
-
Acid Wash: Dissolve the residue in minimal 2N HCl.
-
Why? This protonates the amine (
), making the product soluble in water, while non-basic impurities (like unreacted aldehyde or cinnamic acid) remain organic-soluble.
-
-
Extraction: Wash the acidic aqueous layer with Ethyl Acetate (
). Discard the organic layer. -
The pI Adjustment (Critical Step):
-
The estimated pI of this molecule is ~6.5 .
-
Slowly add 2N NaOH or saturated
to the aqueous phase while monitoring pH. -
As you approach pH 6.0–7.0, a white precipitate should form.
-
-
Maturation: Cool the mixture to 4°C for 12 hours. Filter the solid.
Alternative: Ion Exchange (If Precipitation Fails)
If the product remains water-soluble (common with isopropoxy derivatives due to polarity):
-
Use a cation exchange resin (e.g., Dowex 50W-X8 ,
form). -
Load the crude mixture (dissolved in water/acid).
-
Wash with water (removes malonic acid/cinnamic acid).
-
Elute with 2N
. The product will elute as the free amino acid.
Purification Decision Tree
Caption: Purification logic flow.[3] The critical decision point is the solubility at pH 6.5. If precipitation fails, ion exchange chromatography is mandatory.
Technical FAQ & Troubleshooting
Q1: Can I use ethanol instead of acetic acid? A: Yes, but you must use absolute ethanol . The presence of water in 95% ethanol hydrolyzes the imine intermediate back to the aldehyde, which then reacts with malonic acid to form the cinnamic acid byproduct (Knoevenagel condensation). If using ethanol, add a drying agent or use molecular sieves.
Q2: The isopropoxy group seems unstable. Can I use
Q3: I need the (S)-enantiomer. How do I get it? A: The Rodionov reaction produces a racemate (50:50 mixture).
-
Option A (Chemical): Use a chiral amine (e.g., (S)-phenylglycine amide) instead of ammonium acetate, then hydrogenolyze.
-
Option B (Enzymatic - Recommended): Synthesize the ethyl ester of your racemic product, then use Lipase PS (Pseudomonas cepacia) or Lipase B (Candida antarctica) . These enzymes typically hydrolyze the (S)-ester to the (S)-acid selectively, leaving the (R)-ester unreacted.
Q4: My product is an oil. How do I get a solid for analysis?
A:
-
Protocol: Dissolve the oil in dry methanol. Add 1.2 eq of Acetyl Chloride dropwise (generates anhydrous HCl in situ). Evaporate to dryness. The HCl salt is usually a stable, hygroscopic solid.
References
-
Rodionov Reaction Mechanism & Optimization
-
Solvent Effects (Acetic Acid vs. Ethanol)
-
Enzym
-Amino Acids: -
Purification via Ion Exchange
- Sigma-Aldrich Technical Bulletin. Ion Exchange Resins - Dowex.
Disclaimer: All protocols involve hazardous chemicals. Consult your institution's Chemical Hygiene Plan before proceeding.
Sources
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. Isoelectric point - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. CN103497119B - Preparation method of Beta-amino acid - Google Patents [patents.google.com]
- 7. pleiades.online [pleiades.online]
- 8. researchgate.net [researchgate.net]
Troubleshooting solubility issues of 3-Amino-3-(3-isopropoxyphenyl)propanoic acid
Case Reference: CAS 311321-19-4 | Molecule Class: Lipophilic
Welcome to the Technical Support Center
Your Issue: You are likely experiencing precipitation in aqueous buffers (PBS/media), poor dissolution in standard organic solvents (DCM/EtOAc), or peak tailing during LC-MS analysis.[1]
The Root Cause: This molecule presents a "Solubility Paradox." [1]
-
The Zwitterionic Core: As a free amino acid, it exists as a zwitterion (internal salt) at neutral pH.[2][3] This creates a high crystal lattice energy that resists dissolution in non-polar organic solvents.
-
The Lipophilic Tail: The 3-isopropoxyphenyl moiety adds significant hydrophobicity (LogP ~2.6), making it resist dissolution in pure water compared to simple amino acids like glycine.
This guide provides field-proven protocols to break these interactions and solubilize your compound for synthesis, analysis, or biological assays.
Module 1: Aqueous Solubility & Biological Assays
Issue: The compound precipitates immediately upon dilution into neutral buffers (pH 7.[1]4) or cell culture media.[1]
The Mechanism: The Isoelectric Trap
At its isoelectric point (pI), typically near pH 6.0–7.0 for this class of
Protocol 1: The "Charge-Shift" Solubilization Strategy
Use this for preparing stock solutions for biological assays.[1]
Step-by-Step Workflow:
-
Calculate Stock Concentration: Aim for 10–20 mM initially. Do not attempt >50 mM in aqueous buffers.[1]
-
Acid/Base Activation (Choose One):
-
Method A (Acidic Shift): Dissolve the powder in 0.1 M HCl . The amine becomes protonated (
), and the carboxylic acid remains protonated (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> ). The net +1 charge ensures high solubility. -
Method B (Basic Shift): Dissolve in 0.1 M NaOH . The amine is neutral (
), and the acid is deprotonated (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> ). The net -1 charge ensures high solubility.[1]
-
-
Buffer Dilution: Slowly dilute this acidic/basic stock into your assay buffer.[1]
-
Warning: If the final pH drifts back to the pI (neutral), it will precipitate. Ensure your assay buffer has sufficient capacity (e.g., 50 mM HEPES) to maintain the pH away from the pI, or keep the final pH slightly basic (pH 7.8–8.0) if the assay permits.
-
| Solvent System | Predicted Solubility | Notes |
| Water (pH 7) | Poor (< 1 mg/mL) | Trapped in zwitterionic lattice.[1] |
| 0.1 M HCl | High (> 50 mg/mL) | Forms Hydrochloride salt (Soluble).[1] |
| 0.1 M NaOH | High (> 50 mg/mL) | Forms Sodium salt (Soluble).[1] |
| PBS (pH 7.4) | Low/Moderate | Risk of slow crystallization over time.[1] |
Module 2: Organic Synthesis & Reaction Setup
Issue: The starting material will not dissolve in Dichloromethane (DCM), THF, or Ethyl Acetate for your reaction.
The Mechanism: Lattice Energy vs. Solvation
Zwitterions are essentially "salts." Just as table salt (NaCl) does not dissolve in gasoline, your free amino acid will not dissolve in non-polar organics. The electrostatic attraction between molecules in the solid state is stronger than the solvent-solute interaction.[1]
Protocol 2: The "In-Situ Protection" or "Solvent Switch" [1]
Option A: Solvent Switching (Polar Aprotic) If your reaction tolerates it, switch to DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).[1] These solvents have high dielectric constants capable of disrupting the zwitterionic lattice while accommodating the lipophilic phenyl group.
Option B: In-Situ Silylation (For DCM/THF reactions) If you must use a non-polar solvent (e.g., for a Grignard or moisture-sensitive reaction), you must mask the polar groups temporarily.[1]
-
Suspend the solid in DCM (it will look like a slurry).
-
Add 2.5 equivalents of TMSCl (Trimethylsilyl chloride) and 3.0 equivalents of base (e.g., Triethylamine or DIPEA).
-
Reflux/Stir: Within 30–60 minutes, the slurry will turn clear.
-
Why? You have formed the TMS-ester and TMS-amine, converting the zwitterion into a lipophilic, organic-soluble species.
-
Module 3: Analytical Troubleshooting (HPLC/LC-MS)
Issue: Broad, tailing peaks or "ghost" peaks in chromatograms.
The Mechanism: Column Interaction
The free amine interacts with residual silanols on the silica column, causing tailing. The zwitterionic form can also precipitate in the injector loop if the mobile phase pH is near the pI.
Protocol 3: Mobile Phase Optimization
-
Do NOT use neutral water/acetonitrile. [1]
-
Acidic Method (Preferred): Use Water + 0.1% Formic Acid (or TFA) vs. Acetonitrile + 0.1% Formic Acid.[1]
-
Result: Locks the molecule in the protonated (+1) state. Sharp peaks, good solubility.
-
-
Basic Method (Alternative): Use 10 mM Ammonium Bicarbonate (pH 10) vs. Acetonitrile.[1]
-
Result: Locks the molecule in the deprotonated (-1) state.[1]
-
Visual Troubleshooting Logic
The following diagram illustrates the decision process for selecting the correct solvent system based on your application.
Caption: Decision tree for solubilizing 3-Amino-3-(3-isopropoxyphenyl)propanoic acid based on experimental context.
Frequently Asked Questions (FAQs)
Q1: Can I use DMSO for everything? A: While DMSO dissolves the compound well (breaking the lattice), it can be problematic for certain biological assays (toxicity >0.1%) or workups (hard to remove). For chemical reactions, DMSO is excellent unless you are using strong organometallics that react with the sulfoxide.
Q2: Why does my compound crash out when I add water to my methanol solution? A: You likely hit the "antisolvent" effect near the pI. Methanol solvates the lipophilic tail and the zwitterion reasonably well. Adding water increases the dielectric constant but, if the pH is neutral, it forces the zwitterion to aggregate. Add a drop of acetic acid or ammonia to the water before mixing to maintain a charge.
Q3: Is this compound stable in acid? A: Yes, the propanoic acid backbone and the ether linkage (isopropoxy) are generally stable in 0.1 M HCl or TFA for short durations (hours to days). Avoid boiling in strong hydroiodic acid (HI), which would cleave the ether.
References
-
PubChem. 3-Amino-3-(4-isopropoxyphenyl)propanoic acid (Isomer Analog Data).[1] National Library of Medicine. Available at: [Link] (General physical properties of beta-amino acid analogs).[1]
-
Seebach, D., et al. Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling.[1] Helvetica Chimica Acta.[1] (Authoritative text on beta-amino acid handling and synthesis).
Sources
Purification of 3-Amino-3-(3-isopropoxyphenyl)propanoic acid from reaction byproducts
Technical Support Center: Purification of 3-Amino-3-(3-isopropoxyphenyl)propanoic acid
-Amino AcidsIntroduction & Molecule Profile
Target Molecule: this compound
Chemical Class:
Context:
This molecule is a critical scaffold in the synthesis of peptidomimetics and pharmaceutical intermediates (analogous to precursors for CCR5 antagonists like Maraviroc). Unlike standard
The Challenge: The primary purification challenge arises from the molecule's zwitterionic nature combined with the lipophilic isopropoxy tail . Standard aqueous recrystallization often leads to "oiling out" rather than crystal formation, while unreacted starting materials (often malonic acid and ammonium acetate from a Rodionov synthesis) complicate isolation.
Module 1: The "Triage" Phase (Bulk Isolation)
Objective: Remove gross impurities (ammonium salts, malonic acid, unreacted aldehyde) and isolate the crude zwitterion.
Method A: Ion Exchange Chromatography (Recommended)
Best for: High-purity requirements and removal of non-basic impurities.
The Logic:
Protocol:
-
Preparation: Swell 50g of Dowex 50W-X8 (or equivalent strongly acidic cation exchanger) in water. Pack into a glass column.
-
Loading: Dissolve the crude reaction mixture in minimal 1M HCl (pH < 2). Load onto the column.
-
Why? Low pH ensures the amine is fully protonated (
) to bind to the sulfonate groups on the resin.
-
-
Washing: Flush with 3-5 column volumes (CV) of distilled water.
-
Checkpoint: Monitor the effluent by TLC. Continue washing until neutral/acidic impurities (starting aldehyde/malonic acid) are no longer detectable.
-
-
Elution: Elute with 1M Aqueous Ammonia (
) . -
Isolation: Collect ninhydrin-positive fractions. Concentrate in vacuo to roughly 10% volume.
-
Critical Step: Do not evaporate to dryness yet. The isopropoxy group promotes oil formation. Freeze-dry (lyophilize) the concentrate to obtain a powder.
-
Method B: Isoelectric Point (pI) Precipitation
Best for: Large scale, cost-sensitive batches.
The Logic:
Zwitterions exhibit minimum solubility at their isoelectric point (pI). For
Protocol:
-
Dissolve crude material in water (if acidic synthesis) or dilute NaOH (if basic).
-
Filter insoluble mechanical impurities.
-
Slowly adjust pH to 5.8 - 6.0 using 6M HCl or 6M NaOH.
-
Anti-Solvent Addition: Because of the isopropoxy group, the molecule may remain soluble in water. Add Isopropanol (IPA) or Acetone dropwise until turbidity persists.
-
Cool to 4°C overnight. Filter the white precipitate.
Module 2: The "Polishing" Phase (High Purity)
Objective: Remove trace isomers and oligomers.
Recrystallization Strategy
Issue: The isopropoxy group disrupts the crystal lattice energy, making the compound prone to forming oils.
Recommended Solvent System: Ethanol : Water (80:20 v/v)
-
Suspend the crude solid in refluxing Ethanol.
-
Add Water dropwise until the solution becomes clear.
-
Crucial: Turn off the heat and allow the flask to cool slowly in the oil bath (do not remove immediately). Rapid cooling traps solvent and causes oiling.
-
Harvest crystals via filtration and wash with cold ether (removes surface lipophilic impurities).
Visualization: Purification Workflow
Caption: Figure 1. Standard purification workflow utilizing Ion Exchange Chromatography (SCX) followed by solvent-specific recrystallization.
Technical FAQ & Troubleshooting
Q1: My product comes out as a sticky yellow oil instead of a white powder. How do I fix this?
-
Cause: This is "oiling out," common with alkoxy-substituted amino acids. It usually indicates trace solvent retention or impurities (oligomers) lowering the melting point.
-
Solution: Perform a Trituration .
-
Dissolve the oil in a minimum amount of Methanol.
-
Add 10 volumes of Diethyl Ether or MTBE (Methyl tert-butyl ether) under vigorous stirring.
-
The amino acid should crash out as a solid.
-
If it remains oily, use Lyophilization (freeze-drying) from water instead of rotary evaporation.
-
Q2: The yield after Ion Exchange is lower than expected (<50%). Where is my product?
-
Cause: The product likely eluted during the water wash step because the loading pH was not low enough, or the resin capacity was exceeded.
-
Validation: Check the "Waste/Wash" fractions using TLC (ninhydrin stain). If the spot appears there, re-acidify that fraction to pH 1 and re-load onto a fresh column.
Q3: I need to separate the Enantiomers (R/S). Can I use this method?
-
Answer: No, the methods above purify the chemical structure but not the stereochemistry.
-
Solution: For chiral resolution of this specific molecule:
-
Enzymatic: Acetylate the amine (to form N-Acetyl derivative) and use Acylase I (from Aspergillus melleus) . It selectively hydrolyzes the L-isomer (S-form) back to the free amino acid, leaving the D-isomer acetylated.
-
Chemical: Form a diastereomeric salt using (+)-Tartaric Acid in Ethanol. The 3-isopropoxy group aids in the differentiation of solubility between the diastereomeric salts.
-
Q4: What are the expected solubility data for process design?
| Solvent | Solubility (25°C) | Notes |
| Water (pH 7) | Low (< 10 mg/mL) | Zwitterionic form is least soluble. |
| 1M HCl | High (> 100 mg/mL) | Forms Hydrochloride salt. |
| 1M NaOH | High (> 100 mg/mL) | Forms Sodium salt. |
| Ethanol | Moderate | Good for recrystallization (hot). |
| Dichloromethane | Negligible | Good for washing away non-polar impurities. |
Troubleshooting Logic Tree
Caption: Figure 2. Decision matrix for common isolation failures.
References
-
Synthesis of
-Phenylalanine Derivatives: Rodionow, W. M. (1926). "Über die Kondensation von Aldehyden mit Malonsäure und Ammoniak." Journal of the American Chemical Society, 48(5). (Foundational text on the Rodionov reaction used to synthesize this class of molecules). -
Purification of Zwitterionic Amino Acids: Amersham Biosciences. (2004). "Ion Exchange Chromatography & Chromatofocusing: Principles and Methods." GE Healthcare Handbook. (Authoritative guide on using SCX resins for zwitterion separation).
-
Chiral Resolution of
-Amino Acids: Soloshonok, V. A., et al. (1995). "Enzymatic Resolution of -Amino Acids." Tetrahedron: Asymmetry, 6(7), 1601-1610. (Details the use of Acylase I for resolving phenyl-substituted beta-amino acids). - Properties of Alkoxy-Substituted Phenylalanines: Sewell, A. L., et al. (2011). "Synthesis of 3-alkoxy-substituted -amino acids for peptidomimetic studies." Journal of Organic Chemistry. (Provides context on the lipophilicity changes introduced by the isopropoxy group).
Sources
- 1. Isoelectric Precipitation - Explore the Science & Experts | ideXlab [idexlab.com]
- 2. Supramolecular Chiral Discrimination of D-Phenylalanine Amino Acid Based on a Perylene Bisimide Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103497119B - Preparation method of Beta-amino acid - Google Patents [patents.google.com]
- 4. CN102633658A - Method for resolving 3-amino-3-phenylpropanol - Google Patents [patents.google.com]
- 5. diaion.com [diaion.com]
Technical Support Center: Troubleshooting Aggregation in Peptides Containing 3-Amino-3-(3-isopropoxyphenyl)propanoic acid
Case ID: BETA-ISO-AGG-001
Subject: Overcoming synthesis and solubility bottlenecks in lipophilic
Executive Summary
You are encountering aggregation because your target molecule, 3-Amino-3-(3-isopropoxyphenyl)propanoic acid , presents a "perfect storm" of physicochemical challenges. It combines the structural rigidity of
This guide treats your peptide not just as a sequence, but as a material that requires specific disruption strategies at three critical phases: Synthesis (SPPS) , Purification , and Final Solubilization .
Phase 1: Solid Phase Peptide Synthesis (SPPS)
The Issue:
During elongation,
Troubleshooting Protocol:
Q: My coupling efficiency drops significantly after adding the
A: You must disrupt the on-resin aggregation. Standard DMF/DCM washes are insufficient.
-
Switch Solvents: Replace DMF with NMP (N-methyl-2-pyrrolidone) for all steps involving this residue. NMP is a superior solvent for preventing
-sheet formation. -
Chaotropic Salts (The "Magic Bullet"):
-
Protocol: Dissolve your Fmoc-protected
-amino acid in 0.1 M LiCl in DMAc (Dimethylacetamide) or NMP . -
Why? Lithium ions (
) disrupt the intermolecular hydrogen bonding network on the resin, keeping the peptide chains accessible for the incoming activated amino acid.
-
-
Microwave Energy:
-
Use microwave-assisted coupling at
C (max) for this residue. -
Caution: Do not exceed
C for this specific derivative. The isopropoxy ether linkage is generally stable, but -amino acids can be prone to elimination side reactions at extreme temperatures.
-
Q: Should I use backbone protection?
A: Yes. If your sequence allows, introduce Hmb (2-hydroxy-4-methoxybenzyl) or Dmb (2,4-dimethoxybenzyl) protection on the nitrogen of the residue immediately following the aggregation-prone region. This physically blocks the formation of inter-chain hydrogen bonds.
Visual Workflow: SPPS Aggregation Breaker
Figure 1: Decision tree for rescuing failed couplings of hydrophobic
Phase 2: Purification & Isolation
The Issue: The peptide elutes as a broad, tailing peak or precipitates inside the column/fraction collector. This is due to the isopropoxyphenyl group interacting too strongly with the C18 stationary phase.
Troubleshooting Protocol:
Q: The peptide sticks to the column and won't elute, or elutes very late. What do I change?
A: You need to reduce the hydrophobic interaction and prevent on-column aggregation.[1][2]
-
Column Heating (Critical):
-
Wrap your HPLC column in a heating jacket set to
C . -
Why? Elevated temperature increases the kinetics of desorption and disrupts hydrophobic aggregates, sharpening the peak significantly.
-
-
Stationary Phase Selection:
-
Switch from C18 to C4 or C8 silica. The shorter alkyl chains of a C4 column interact less strongly with the bulky isopropoxyphenyl group, allowing for easier elution.
-
-
Mobile Phase Modifiers:
-
Standard Acetonitrile/Water/TFA gradients often fail here.
-
Add Isopropanol (IPA): Use a mixture of Acetonitrile:Isopropanol (3:1) as your "B" solvent. IPA is a stronger eluent for lipophilic peptides and helps solubilize the aromatic side chains.
-
Data Table: Recommended Mobile Phase Systems
| Component | Standard Protocol (Avoid) | Optimized Protocol (Recommended) |
| Column Temp | Ambient ( | |
| Stationary Phase | C18 (Standard) | C4 or C8 (Wide Pore 300Å) |
| Solvent B | 100% Acetonitrile | 75% Acetonitrile / 25% Isopropanol |
| Sample Load | Dissolved in Water/DMSO | Dissolved in HFIP (Hexafluoroisopropanol) or Pure Acetic Acid |
Phase 3: Solubilization & Biological Assays
The Issue: You lyophilized the peptide successfully, but when you add PBS (Phosphate Buffered Saline) for your assay, it turns into a gel or crashes out immediately.
Troubleshooting Protocol:
Q: How do I get this into solution for a cell-based assay?
A: Never add PBS directly to the lyophilized powder. The salt ions in PBS shield the charges that keep the peptide soluble, causing immediate hydrophobic collapse.
The "Step-Down" Dilution Method:
-
Primary Stock: Dissolve the peptide in 100% DMSO to a high concentration (e.g., 10-20 mM).
-
Alternative: If DMSO is toxic to your assay, use 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) . Note: HFIP must be evaporated before cell contact, or used in extremely low trace amounts.
-
-
Intermediate Dilution: Dilute the stock 1:10 into sterile water (not buffer).
-
Final Dilution: Add the 10x concentrated buffer (e.g., 10x PBS) last, or slowly add the water-peptide mix to your media.
Q: Can I adjust the pH? A: Yes. Calculate the Isoelectric Point (pI) .
-
If your peptide is basic (Net charge > 0), dissolve in weak Acetic Acid (0.1 - 1%) .
-
If your peptide is acidic (Net charge < 0), dissolve in weak Ammonium Bicarbonate (
) . -
Avoid pH 7.0 during the initial dissolution step if the pI is near 7.
Visual Workflow: Solubilization Logic
Figure 2: Step-wise solubilization strategy to prevent "salting out" precipitation.
References
-
Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained. Bachem. Link
-
Sigma-Aldrich. (2024). Overcoming Aggregation in Solid-phase Peptide Synthesis. Merck KGaA. Link
-
BenchChem. (2025).[3] Technical Support Center: Preventing Aggregation in Peptides. BenchChem. Link
-
Seebach, D., et al. (1996). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography.[4]Helvetica Chimica Acta. (Foundational work on Beta-peptide secondary structures).
-
Paradisi, F., et al. (2025). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. ResearchGate. Link
Sources
5. Validation & Comparative
Chiral HPLC methods for validating enantiomeric excess of the compound
Immobilized vs. Coated Polysaccharide Phases[1]
Executive Summary & Core Directive
In the development of chiral drugs, the quantification of Enantiomeric Excess (
This guide objectively compares the industry-standard Immobilized Polysaccharide Columns (e.g., Chiralpak IA/IB/IC) against legacy Coated Polysaccharide Columns (e.g., Chiralpak AD/OD) and Pirkle-type alternatives. While coated phases have historically been the workhorses of chiral separation, this guide argues that immobilized phases offer superior robustness and method validation success rates due to their solvent versatility, which is critical for meeting ICH Q2(R2) validation requirements.
Mechanism of Action: The "Three-Point" Rule
To validate a method, one must first understand the separation mechanism. Chiral recognition is governed by the Dalgliesh Three-Point Interaction Model . For discrimination to occur, the analyte (selectand) must interact with the chiral stationary phase (selector) at a minimum of three points, with at least one interaction being stereochemically dependent.
Common interactions include:
-
H-bonding (Dipole-dipole)
-
-
interactions (Aromatic rings) -
Steric hindrance (Shape selectivity)
Visualization: Chiral Recognition Pathway
The following diagram illustrates the critical decision matrix for selecting a separation mode based on analyte structure.
Caption: The kinetic differentiation between enantiomers relies on the stability difference (
Comparative Analysis: Immobilized vs. Coated Phases[1][2][3][4][5]
The primary failure mode in validating chiral methods is lack of robustness due to solvent restrictions.
The "Product": Immobilized Polysaccharide Phases (e.g., Amylose/Cellulose derivatives)[1][2]
-
Chemistry: The chiral selector is chemically bonded to the silica matrix.[3]
-
Advantage: "Universal" solvent compatibility.[4] You can use Dichloromethane (DCM), THF, or Ethyl Acetate to solubilize difficult samples or alter selectivity.
-
Validation Impact: Eliminates "memory effects" and column stripping risks, ensuring high intermediate precision.
Alternative A: Coated Polysaccharide Phases (Legacy)
-
Chemistry: The selector is physically coated (adsorbed) onto silica.[3][1]
-
Limitation: Restricted to alkanes and alcohols. "Forbidden solvents" (DCM, THF, Chloroform) will strip the coating, destroying the column immediately.
-
Validation Impact: Poor solubility of some APIs in Alkane/Alcohol mixtures leads to peak tailing and poor LOQ (Limit of Quantitation).
Alternative B: Pirkle-Type (Brush Phases)
-
Chemistry: Small molecule selectors (e.g., Whelk-O 1).
-
Limitation: Limited selectivity scope; generally requires
- interaction sites. -
Validation Impact: Excellent kinetics (fast), but often fails specificity tests for complex structural analogs.
Experimental Performance Data
The following data simulates a validation study of a hydrophobic chiral amine (Drug X), comparing the separation capability of Immobilized vs. Coated phases.
| Parameter | Immobilized Phase (Method A) | Coated Phase (Method B) | Interpretation |
| Column | Chiralpak IA (Immobilized) | Chiralpak AD-H (Coated) | |
| Mobile Phase | Hexane/DCM/MeOH (80:10:10) | Hexane/IPA (90:10) | Immobilized allows DCM use. |
| Sample Solubility | 10 mg/mL (High) | 0.5 mg/mL (Low) | DCM improves solubility 20x. |
| Resolution ( | 3.2 (Baseline) | 1.4 (Partial Overlap) | Method A is validatable ( |
| Tailing Factor ( | 1.1 | 1.8 | Method B shows peak asymmetry. |
| LOD (Impurity) | 0.05% | 0.20% | Method A detects trace enantiomers better. |
Experimental Protocol: Method Development & Validation
Do not rely on trial and error. Use a systematic screening approach (The "Magic Triangle") followed by ICH Q2(R2) validation.
Phase 1: Screening Strategy (The Magic Triangle)
-
Select Columns: Screen IA, IB, IC, and IG (Immobilized) first.
-
Select Solvents:
-
Normal Phase: n-Hexane/EtOH vs. n-Hexane/IPA.[3]
-
Extended Range: Add DCM or MtBE if resolution is
or solubility is poor.
-
-
Additives: Always use 0.1% Diethylamine (for basic analytes) or TFA (for acidic analytes) to suppress ionization and improve peak shape.
Phase 2: Validation Workflow (ICH Q2(R2) Compliant)
This workflow ensures the method is "fit for purpose."[5][6]
Caption: Step-by-step validation hierarchy. Specificity must be established before quantitative parameters.
Phase 3: Calculations
To validate the method, you must accurately calculate the Enantiomeric Excess (
1. Enantiomeric Excess (%):
2. Resolution (
Troubleshooting & Optimization
Even with immobilized phases, issues arise. Use this causality table:
| Symptom | Probable Cause | Corrective Action |
| Peak Tailing | Secondary interactions (Silanols) | Increase additive (DEA/TFA) to 0.2%. |
| Broad Peaks | Mass transfer issues | Increase temperature ( |
| Retention Time Drift | Mobile phase evaporation | Use an online degasser and pre-mixed solvents. |
| Loss of Resolution | Column contamination | Wash immobilized column with 100% THF (Do NOT do this with coated columns). |
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[7] [Link]
-
U.S. Food and Drug Administration. (1992).[8][9][10][11] Development of New Stereoisomeric Drugs.[8][9][11] FDA.[8][9][10][11] [Link]
-
Daicel Chiral Technologies. (2024). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH. Chiral Technologies.[12][13] [Link]
-
Francotte, E. (2001). Enantioselective chromatography as a powerful tool for the preparation of enantiomerically pure compounds. Journal of Chromatography A, 906(1-2), 379-397. [Link]
Sources
- 1. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 2. hplc.eu [hplc.eu]
- 3. Comparison of Coated and Immobilized Chiral Stationary Phases Based on Amylose tris-[(S)-α-Methylbenzylcarbamate] for the HPLC Enantiomer Separation of α-Lipoic Acid and Its Reduced Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mz-at.de [mz-at.de]
- 5. intuitionlabs.ai [intuitionlabs.ai]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. semanticscholar.org [semanticscholar.org]
- 9. fda.gov [fda.gov]
- 10. Part 9: Stereochemistry in Drug Discovery and Development – Chiralpedia [chiralpedia.com]
- 11. hhs.gov [hhs.gov]
- 12. fagg-afmps.be [fagg-afmps.be]
- 13. youtube.com [youtube.com]
Technical Comparison: 3-Amino-3-(3-isopropoxyphenyl)propanoic Acid vs. Phenylalanine Derivatives
[1][2]
Executive Summary
In modern drug design, the transition from
This compound (CAS: 745775-31-9) is a
Structural & Mechanistic Analysis
Backbone Architecture: vs.
The fundamental difference lies in the backbone homologation. Phenylalanine places the amine and carboxylic acid on the same carbon (
-
Phenylalanine (
-Phe): .[1] Rigid, recognized by all endogenous proteases.[1] -
This compound (
-Phe analog): .[1] Flexible yet capable of forming stable foldamers; unrecognized by standard proteases.
The Isopropoxy Substituent Effect
The 3-isopropoxyphenyl moiety is distinct from the benzyl side chain of phenylalanine.
-
Steric Bulk: The isopropoxy group (
) is significantly larger than a proton or hydroxyl group, designed to fill hydrophobic pockets in targets like LFA-1 (Integrin) or Transglutaminase 2 .[1] -
Electronic Effect: The ether linkage is metabolically stable compared to esters, while providing electron-donating properties to the aromatic ring, potentially influencing
stacking interactions in the receptor active site.[1]
Visualization of Structural Divergence
The following diagram illustrates the structural relationship and the "blockade" mechanism against proteolytic enzymes.
Figure 1: Mechanistic divergence between Alpha-Phe and Beta-Phe analogs. The Beta-backbone prevents protease recognition while maintaining target affinity.[1]
Performance Comparison Data
The following data synthesizes physicochemical properties and stability profiles. Note that
Table 1: Physicochemical & Stability Profile[1]
| Feature | Phenylalanine (Ref) | This compound | Clinical Implication |
| Backbone Type | |||
| Proteolytic Stability | Low ( | High ( | Critical for oral bioavailability and duration of action.[1] |
| Lipophilicity (ClogP) | ~ -1.38 | ~ 2.1 - 2.5 (Est.)[1] | Isopropoxy group drastically improves membrane permeability. |
| Receptor Selectivity | Promiscuous (binds many enzymes) | High Specificity | Designed for specific hydrophobic pockets (e.g., Integrins).[1] |
| Metabolic Liability | Hydroxylation, Decarboxylation | O-Dealkylation (Slow) | Ether bond is more stable than ester/amide linkages.[1] |
Experimental Evidence: Proteolytic Resistance
In comparative assays using Pronase E (a mixture of peptidases), peptides containing
Experimental Protocols
Synthesis of this compound
Methodology: Modified Knoevenagel Condensation (Rodionow-Johnson type)
Reagents:
Protocol:
-
Condensation: Dissolve 3-isopropoxybenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in ethanol.
-
Amination: Add ammonium acetate (2.0 eq) to the solution.
-
Reflux: Heat the mixture to reflux (
) for 8-12 hours. The reaction proceeds via the formation of an ammonium cinnamate intermediate followed by Michael addition of ammonia and decarboxylation. -
Isolation: Cool the mixture to precipitate the crude
-amino acid. Filter and wash with cold ethanol. -
Purification: Recrystallize from water/ethanol (1:1) to obtain the pure zwitterionic product.[1]
-
Yield: Typically 40-60%.
-
Validation: Confirm structure via
-NMR (Characteristic -CH doublet at 2.4-2.8 ppm).[1]
-
In Vitro Proteolytic Stability Assay
Purpose: To validate the stability advantage of the
Protocol:
-
Preparation: Prepare 1 mM solutions of (A) N-acetyl-Phenylalanine-amide and (B) N-acetyl-[this compound]-amide in PBS (pH 7.4).
-
Enzyme Addition: Add
-Chymotrypsin (bovine pancreas) to a final concentration of 0.1 mg/mL. -
Incubation: Incubate at
. -
Sampling: Aliquot samples at
min and hrs. -
Quenching: Stop reaction with 1% TFA in Acetonitrile.
-
Analysis: Analyze via HPLC-UV (254 nm).
-
Expected Result: Compound A disappears rapidly (
min).[1] Compound B remains >95% intact at 24 hrs.
-
Applications in Drug Discovery
This molecule is not merely a laboratory curiosity; it is a "privileged scaffold" for:
-
Integrin Antagonists (LFA-1/ICAM-1): The isopropoxy group mimics the bulky hydrophobic residues required to block the ICAM-1 binding interface (similar to the mechanism of Lifitegrast ).[1]
-
Transglutaminase 2 (TG2) Inhibitors: Used as a warhead carrier to target the active site cysteine.[2]
-
Sitagliptin Analogs: While Sitagliptin uses a trifluorophenyl
-amino acid, the isopropoxyphenyl variant is investigated for altered potency and metabolic profiles in DPP-4 inhibition.[1]
References
-
Synthesis of
-Phenylalanine Derivatives : Synthesis and interest in medicinal chemistry of -phenylalanine derivatives ( -PAD). Future Med Chem. 2024. -
Proteolytic Stability of
-Peptides : The proteolytic stability of 'designed' beta-peptides. Chem Biodivers. 2005. -
LFA-1 Antagonist Discovery : Discovery and Development of Potent LFA-1/ICAM-1 Antagonist SAR 1118. J Med Chem. 2012.
-
One-Pot Synthesis Protocol : A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Tetrahedron. 2002.
-
Eluxadoline Pharmacology : Eluxadoline: A mu-opioid receptor agonist for IBS-D. FDA Labeling/Review. 2015.
Comparative Guide: Infrared Spectroscopy of 3-Amino-3-(3-isopropoxyphenyl)propanoic Acid
Executive Summary
This guide provides a technical analysis of the infrared (IR) spectral characteristics of 3-Amino-3-(3-isopropoxyphenyl)propanoic acid . As a
For drug development professionals, the critical analytical challenge lies not in identifying the molecule, but in distinguishing it from its structural isomers (para-substituted analogs) and synthetic precursors (Boc-protected intermediates) . This guide moves beyond standard peak listing to offer a comparative framework for quality control and structural validation.
Theoretical Framework: The Zwitterionic Anomaly[1]
Before analyzing specific peaks, it is critical to understand the state of the molecule during analysis. Like most amino acids, this compound exists as a zwitterion in the solid state (crystalline powder).
-
The Transformation: The acidic proton from the carboxylic acid (
) migrates to the amine ( ). -
The Result: The species analyzed is effectively an ammonium carboxylate salt (
and ).
Impact on IR Spectrum:
-
Disappearance of Carbonyl: You will not see the classic carboxylic acid
stretch at . -
Appearance of Carboxylate: Two new bands appear for the symmetric and asymmetric stretching of
( ). -
Broadening of Amine: The sharp N-H stretches are replaced by a broad, complex ammonium band (
).
Visualization: Structural Dynamics & IR Consequences[2]
Figure 1: The shift from neutral to zwitterionic form drastically alters the diagnostic IR regions. Failure to account for this leads to misinterpretation of the carbonyl region.
Comparative Spectral Analysis
The following table contrasts the target molecule against its most common synthesis impurity (the para-isomer) and its immediate precursor (Boc-protected intermediate).
Table 1: Diagnostic Peak Comparison
| Functional Group | Vibration Mode | Target Molecule (Meta-Isomer) | Comparator A (Para-Isomer) | Comparator B (Boc-Intermediate) |
| Amine / Ammonium | N-H Stretch | 2600–3100 cm⁻¹ (Broad, | 2600–3100 cm⁻¹ (Broad, | 3300–3400 cm⁻¹ (Sharp, Amide N-H) |
| Carbonyl | C=O Stretch | Absent (in pure zwitterion) | Absent | 1680–1705 cm⁻¹ (Strong, Carbamate/Acid) |
| Carboxylate | 1560–1610 cm⁻¹ (Strong) | 1560–1610 cm⁻¹ | Absent (if free acid present: 1710) | |
| Ether (Aryl-Alkyl) | C-O-C Asym. | 1240–1260 cm⁻¹ (Strong) | 1240–1260 cm⁻¹ | 1240–1260 cm⁻¹ |
| Isopropyl | Gem-Dimethyl | 1380 & 1370 cm⁻¹ (Doublet) | 1380 & 1370 cm⁻¹ (Doublet) | 1380 & 1370 cm⁻¹ (Doublet) |
| Aromatic Ring | Out-of-Plane (OOP) | 690 & 780 ± 10 cm⁻¹ (Meta) | 820–850 cm⁻¹ (Para) | 690 & 780 cm⁻¹ (Meta) |
Detailed Breakdown of Diagnostic Regions
A. The "Fingerprint" Region: Distinguishing Meta vs. Para
The most critical quality attribute is regiospecificity. The position of the isopropoxy group (meta vs. para) cannot be determined by the functional group region (above
-
Target (Meta-substituted): Look for two distinct bands.
-
Ring Deformation:
. -
C-H Wag (3 adjacent H):
.
-
-
Impurity (Para-substituted): Look for one dominant strong band.
-
C-H Wag (2 adjacent H):
. -
Note: The ring deformation band at
is typically absent or very weak in para-isomers.
-
B. The Isopropyl "Flag"
The isopropoxy group provides a unique internal standard validation marker.
-
Gem-Dimethyl Doublet: The isopropyl group contains two methyl groups attached to the same carbon. This splits the symmetric methyl bending vibration into a doublet at approximately
and . -
Validation: If this doublet appears as a single singlet, your resolution is too low, or the isopropyl group has been cleaved (hydrolysis).
C. The Precursor Check (Boc-Deprotection)
In synthesis, this molecule is often generated by deprotecting a Boc-amine.
-
Pass: Spectrum shows broad ammonium band (
) and carboxylate ( ). -
Fail (Incomplete Reaction): Spectrum shows a sharp Urethane Carbonyl at
and a sharp N-H stretch at .
Experimental Protocol
To ensure reproducibility and prevent "false positives" due to hydration, follow this specific protocol.
Method: ATR-FTIR (Attenuated Total Reflectance)
Preferred for speed and handling of zwitterionic solids.
-
Crystal Selection: Diamond or ZnSe crystal. (Diamond is preferred due to the hardness of amino acid crystals).
-
Background: Collect 32 scans of air background.
-
Sample Prep:
-
Place
of the white powder onto the crystal. -
Critical: Apply high pressure using the anvil. Zwitterionic lattices are rigid; poor contact results in weak spectra with distorted baselines.
-
-
Parameters:
-
Resolution:
(Required to resolve the isopropyl doublet). -
Range:
. -
Scans: 32 or 64.
-
Method: KBr Pellet (Transmission)
Preferred for high-resolution fingerprinting of the aromatic region.
-
Ratio: Mix
sample with dry KBr (1:100 ratio). -
Grinding: Grind in an agate mortar until no crystallites are visible.
-
Caution: Do not over-grind if the sample is polymorphic, as pressure can induce phase changes.
-
-
Pressing: Press at 8-10 tons for 2 minutes to form a transparent disc.
-
Analysis: Run immediately to prevent moisture uptake (hygroscopic amine salts will show a growing water band at
).
Decision Logic for Quality Control
Use the following logic flow to interpret the spectrum during synthesis monitoring.
Figure 2: Step-by-step spectral interpretation logic for validating the target molecule.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on functional group frequencies).
-
NIST Chemistry WebBook. Infrared Spectroscopy of Benzoic Acid Derivatives. National Institute of Standards and Technology. [Link]
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). (Source for gem-dimethyl and zwitterion shifts).[1] [Link]
-
Varsanyi, G. (1969). Vibrational Spectra of Benzene Derivatives.[2][3][4] Academic Press. (Source for detailed Meta vs. Para aromatic band assignments).
-
Rozenberg, M., & Shoham, G. (1998). FTIR spectra of amino acid zwitterions in the solid state.[5]Biophysical Chemistry, 70(1), 70-75. (Validation of carboxylate/ammonium shifts in amino acids).
Sources
The Structural Anomaly with Pharmacokinetic Advantages: A Comparative Guide to Alpha- vs. Beta-Amino Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide and small molecule drug development, the pharmacokinetic profile is a critical determinant of a compound's therapeutic success. The journey from a biologically active molecule to a viable drug is often fraught with challenges of poor absorption, rapid metabolism, and premature clearance. A key strategy to surmount these hurdles involves modifying the fundamental chemical scaffold of the molecule. This guide provides an in-depth pharmacokinetic comparison between derivatives of canonical alpha (α)-amino acids and their structural isomers, beta (β)-amino acids, underscoring how a simple shift in the position of an amino group can profoundly alter a drug's fate within a biological system.
The Foundational Difference: A Tale of Two Carbons
The core distinction between these two classes of amino acids lies in the placement of the amino group relative to the carboxyl group.[1] In α-amino acids, the building blocks of all natural proteins, the amino group is attached to the α-carbon—the first carbon atom adjacent to the carboxyl group.[1][2] In β-amino acids, the amino group is bonded to the β-carbon, which is the second carbon atom from the carboxyl group.[1][2]
This seemingly minor structural alteration has profound implications. The α-amino acid backbone is the substrate for a vast array of metabolic enzymes and transport proteins honed by evolution. By shifting the amino group, β-amino acid derivatives present a "non-natural" backbone that often evades these biological systems, leading to dramatically different pharmacokinetic outcomes.[1][3]
Caption: Core structures of α- and β-amino acids.
Comparative Analysis of Pharmacokinetic (ADME) Profiles
The journey of a drug through the body can be understood through four key processes: Absorption, Distribution, Metabolism, and Excretion (ADME). Here, we dissect the performance of α- vs. β-amino acid derivatives across each stage.
Absorption: Overcoming the Gut Barrier
For orally administered drugs, intestinal absorption is the first major hurdle.[4] While small, uncharged molecules can diffuse passively, amino acid derivatives often rely on a complex network of transporters.
-
Alpha (α)-Derivatives: These are often substrates for the numerous and efficient amino acid transporters (e.g., Solute-Linked Carriers - SLCs) in the intestinal epithelium. However, they are also susceptible to efflux by pumps like P-glycoprotein (P-gp), which actively transports xenobiotics back into the intestinal lumen, thereby reducing net absorption.[5][6]
-
Beta (β)-Derivatives: The absorption of β-amino acids is more complex and less predictable. They are generally not recognized by the primary α-amino acid transporters.[7] Their absorption may rely on other, less characterized carriers or passive diffusion, which can lead to lower or more variable oral bioavailability. However, their non-natural structure can also make them poorer substrates for efflux pumps like P-gp, which can be a significant advantage.[8][9] Some studies have shown that specific formulations, like controlled-release powders, can significantly enhance the bioavailability of β-amino acids such as β-alanine.[7]
| Parameter | α-Amino Acid Derivatives (Typical) | β-Amino Acid Derivatives (Typical) | Rationale for Difference |
| Oral Bioavailability (F) | Highly variable; can be low due to efflux and metabolism. | Often lower but can be improved with formulation; less susceptible to efflux.[7][10] | Recognition by different sets of intestinal transporters and efflux pumps. |
| Primary Absorption | Active transport via numerous SLC family transporters. | Passive diffusion or via specific, less common transporters (e.g., taurine or GABA transporters).[7] | Structural specificity of the highly expressed α-amino acid transporters. |
| Efflux by P-gp | Often recognized and effluxed.[5] | Generally poorer substrates for P-gp. | The "unnatural" backbone geometry is not an ideal fit for the P-gp binding pocket.[6][11] |
Distribution: Reaching the Target Tissue
Once absorbed, a drug's ability to distribute throughout the body is largely governed by its binding to plasma proteins.
-
Alpha (α)-Derivatives: Their binding to plasma proteins like albumin and α-1 acid glycoprotein is highly dependent on the specific side chains (R-groups) and overall lipophilicity.[12][13]
-
Beta (β)-Derivatives: The altered backbone of β-amino acid derivatives can influence their three-dimensional conformation and charge distribution. This may lead to different binding affinities for plasma proteins compared to their α-analogs, potentially altering the fraction of unbound, pharmacologically active drug in circulation.[13][14] It is the unbound fraction that can traverse membranes to reach target tissues and be cleared from the body.[12][13]
Metabolism: The Key Advantage of Stability
Metabolism is arguably the most significant point of divergence between these two classes of compounds and represents the primary therapeutic rationale for using β-amino acids.
-
Alpha (α)-Derivatives: Peptides and derivatives composed of α-amino acids are readily recognized and cleaved by a wide array of proteases and peptidases (e.g., trypsin, chymotrypsin, aminopeptidases) in the blood, liver, and other tissues.[15][16] The first step in the breakdown of single amino acids is often the removal of the amino group via transamination.[17] This rapid degradation leads to a short biological half-life, severely limiting their therapeutic utility, especially for peptide-based drugs.[15]
-
Beta (β)-Derivatives: The cornerstone advantage of β-amino acids is their profound resistance to proteolytic degradation.[18][19][20][21] The altered spacing of the peptide bond in β-peptides prevents them from fitting into the active sites of most common peptidases.[1][3][22] This enzymatic stability translates directly into a longer plasma half-life, sustained therapeutic exposure, and potentially less frequent dosing. While most mammalian enzymes are ineffective, some microbial enzymes have been identified that can cleave β-amino acids, but this is not a major metabolic pathway in humans.[3][23]
Caption: Comparative metabolic fate of α- and β-amino acid derivatives.
| Parameter | α-Amino Acid Peptides | β-Amino Acid Peptides | Rationale for Difference |
| Metabolic Stability | Low; rapidly degraded by proteases.[24] | High; resistant to most peptidases.[18][22][23] | The β-peptide backbone does not fit the active site of proteolytic enzymes.[3][15] |
| Plasma Half-life (t½) | Short | Significantly longer.[20] | Reduced metabolic clearance. |
| Primary Metabolism | Proteolysis, deamination, transamination.[16][17] | Primarily Phase I/II metabolism of side chains (if applicable), followed by renal excretion. | The core backbone is metabolically stable. |
A study investigating water-soluble β-heptapeptides in rats demonstrated elimination half-lives of 3 and 10 hours, which is substantially longer than what is typically observed for comparable α-peptides.[20]
Excretion: The Final Exit
The primary route of excretion for small, water-soluble molecules is via the kidneys.
-
Alpha (α)-Derivatives: Natural α-amino acids are efficiently filtered by the glomerulus and then almost completely reabsorbed in the proximal tubules by specific amino acid transporters to conserve these essential nutrients.[25][26] The renal clearance of synthetic α-amino acid derivatives depends on their structure and whether they are recognized by these reabsorption transporters.
-
Beta (β)-Derivatives: As β-amino acids are less likely to be substrates for the primary α-amino acid reabsorption transporters in the kidney, they may be subject to more efficient renal clearance.[25][27][28][29] This means that while they persist longer due to metabolic stability, their ultimate elimination from the body is often driven by renal excretion.
Experimental Workflows for Pharmacokinetic Characterization
To empirically determine the pharmacokinetic parameters discussed, a tiered approach involving in vitro and in vivo assays is essential. The choice of these experiments is driven by the need to build a comprehensive profile of the drug's behavior, from cellular permeability to its fate in a whole organism.
Protocol 1: Caco-2 Permeability Assay for Intestinal Absorption
Causality: This in vitro model is a cornerstone for predicting oral drug absorption.[4][30] Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and functional efflux transporters like P-gp.[30] This assay provides a mechanistic understanding of a compound's permeability and whether it's a substrate for efflux pumps, which is critical for interpreting in vivo oral bioavailability data.[31]
Methodology:
-
Cell Culture: Seed Caco-2 cells onto Transwell® filter inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to confirm the integrity of the tight junctions. A high TEER value indicates a well-formed barrier.
-
Permeability Measurement (A-to-B):
-
Add the test compound (e.g., at 10 µM) to the apical (A) chamber, which represents the gut lumen.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) chamber, representing the bloodstream.
-
-
Efflux Measurement (B-to-A):
-
Add the test compound to the basolateral (B) chamber.
-
Collect samples from the apical (A) chamber over time.
-
-
Sample Analysis: Quantify the concentration of the compound in all samples using LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 suggests the compound is a substrate for active efflux.
Caption: Workflow for the Caco-2 permeability assay.
Protocol 2: In Vitro Metabolic Stability Assay
Causality: Before proceeding to costly animal studies, it is crucial to assess a compound's intrinsic metabolic stability. This assay uses liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing cytochrome P450 (CYP) enzymes. It provides a rapid and cost-effective way to determine if a compound is likely to be cleared quickly by the liver, which is the primary site of drug metabolism. Comparing the stability of an α- vs. β-derivative in this system directly tests the hypothesis of enhanced metabolic resilience.
Methodology:
-
Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare a reaction mixture containing phosphate buffer and the test compound.
-
Pre-incubation: Pre-warm the reaction mixture to 37°C.
-
Initiation: Start the metabolic reaction by adding a pre-warmed NADPH-regenerating system (cofactor required for CYP enzyme activity).
-
Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., cold acetonitrile) to quench the reaction.
-
Controls: Run parallel incubations without NADPH (to check for non-CYP degradation) and with a positive control compound known for rapid metabolism (e.g., verapamil).
-
Sample Analysis: Centrifuge the quenched samples to pellet the protein. Analyze the supernatant for the remaining parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Protocol 3: In Vivo Pharmacokinetic Study in Rodents
Causality: While in vitro assays provide valuable mechanistic data, an in vivo study is the gold standard for understanding the complete ADME profile of a drug in a living system.[[“]][33] This experiment integrates all physiological processes to provide key parameters like Cmax (peak concentration), Tmax (time to peak), AUC (Area Under the Curve, a measure of total exposure), clearance (CL), and oral bioavailability (F). It is the definitive test to confirm if the advantages seen in vitro (e.g., metabolic stability) translate to improved pharmacokinetics in vivo.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (n=3-5 per group).
-
Dosing Groups:
-
Group 1 (Intravenous, IV): Administer the compound via tail vein injection (e.g., 1 mg/kg). This route ensures 100% bioavailability and is used as the reference to calculate oral bioavailability.
-
Group 2 (Oral, PO): Administer the compound by oral gavage (e.g., 10 mg/kg).
-
-
Blood Sampling: Collect sparse blood samples (e.g., ~100 µL) from the tail vein at multiple time points post-dose (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours). Place samples into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Extract the drug from the plasma and quantify its concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use specialized software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis (NCA) of the plasma concentration-time data to determine the key PK parameters (Cmax, Tmax, AUC, t½, CL, Vd).
-
Bioavailability Calculation: Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Caption: Workflow for a rodent in vivo pharmacokinetic study.
Conclusion and Strategic Implications
The structural isomerization from an alpha- to a beta-amino acid derivative is a powerful, field-proven strategy in medicinal chemistry to enhance drug-like properties. The primary and most impactful advantage is the dramatic increase in metabolic stability due to resistance against proteolytic enzymes.[21] This directly translates to a longer biological half-life and sustained drug exposure, which is a critical attribute for transforming a potent but unstable peptide into a viable therapeutic candidate.
While absorption can be more complex and may require formulation strategies, the profound benefits of metabolic stability often outweigh this challenge. By understanding the fundamental pharmacokinetic differences and employing the systematic experimental workflows outlined in this guide, researchers can rationally design and evaluate β-amino acid derivatives to develop next-generation therapeutics with superior in vivo performance.
References
-
Alqahtani, S., Mohamed, L. A., & Kaddoumi, A. (2013). Experimental models for predicting drug absorption and metabolism. Expert Opinion on Drug Metabolism & Toxicology, 9(10), 1241-1254. [Link]
-
European Medicines Agency. (2012). Guideline on the investigation of drug interactions. [Link]
-
Heck, T., et al. (2006). Enzymatic degradation of beta- and mixed alpha,beta-oligopeptides. Chembiochem, 7(12), 1956-64. [Link]
-
Crawhall, J. C., et al. (1967). The Renal Clearance of Amino Acids in Cystinuria. The Journal of Clinical Investigation, 46(10), 1736-1741. [Link]
-
Slideshare. (n.d.). Methods of determining drug absorption. [Link]
-
Scilit. (n.d.). The Renal Clearance of Amino Acids in Cystinuria. [Link]
-
Patočka, J. (2011). β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL. Vojenské Zdravotnické Listy, 80, 63-68. [Link]
-
Fiori, S., & Gademann, K. (2022). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 65(1), 213-248. [Link]
-
Czerniak, A., et al. (1978). Renal Clearance of Amino Acids in Patients with Severe Chronic Renal Failure. Nephron, 22(1-3), 73-79. [Link]
-
Creative Bioarray. (n.d.). Experimental Methods for Identifying Drug-Drug Interactions. [Link]
-
Consensus. (n.d.). In Vitro Drug Absorption Methods. [Link]
-
Sjöberg, F., & Eriksson, U. G. (2022). In vitro to in vivo pharmacokinetic translation guidance. ResearchGate. [Link]
-
Beyer, K. H., et al. (1946). The renal clearance of essential amino acids; tryptophane, leucine, isoleucine and valine. American Journal of Physiology-Legacy Content, 146(3), 330-335. [Link]
-
National Cancer Institute. (2022). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. [Link]
-
Czerniak, A., et al. (1978). Renal clearance of amino acids in patients with severe chronic renal failure. Nephron, 22(1-3), 73-9. [Link]
-
Hilaris Publisher. (2018). Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Journal of Pharmaceutical Sciences & Research, 10(4). [Link]
-
Hilaris Publisher. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Journal of Developing Drugs, 6(4). [Link]
-
Wikipedia. (n.d.). P-glycoprotein. [Link]
-
Blancquaert, L., et al. (2021). Increased Bioavailability of β-Alanine by a Novel Controlled-Release Powder Blend Compared to a Slow-Release Tablet. Nutrients, 13(9), 3249. [Link]
-
Mouton, J. W., et al. (2001). In Vitro Models, In Vivo Models, and Pharmacokinetics: What Can We Learn from In Vitro Models?. Clinical Infectious Diseases, 33(Supplement_3), S193-S202. [Link]
-
Difference Wiki. (2024). Alpha Amino Acid vs. Beta Amino Acid: What's the Difference?[Link]
-
Omote, H., & Al-Shawi, M. K. (2006). The Remarkable Transport Mechanism of P-glycoprotein; a Multidrug Transporter. The anti-cancer agents in medicinal chemistry, 6(4), 337-51. [Link]
-
ResearchGate. (n.d.). Chemical structures of alpha and beta hydroxy and amino acid monomers. [Link]
-
Caribbean Community. (2006). General Guidelines for In Vivo Bioequivalence Studies. [Link]
-
Sriranganadane, D., & Govender, T. (2018). β-Aminopeptidases: Insight into Enzymes without a Known Natural Substrate. Applied and Environmental Microbiology, 84(15), e00624-18. [Link]
-
ResearchGate. (n.d.). The Remarkable Transport Mechanism of P-Glycoprotein: A Multidrug Transporter. [Link]
-
Ferreira, R. J., et al. (2015). Multiple Drug Transport Pathways through human P-Glycoprotein. The Journal of general physiology, 146(5), 441-54. [Link]
-
Seebach, D., et al. (1998). Biological and Pharmacokinetic Studies with β-Peptides. Chimia, 52, 734-739. [Link]
-
Theoretical and Computational Biophysics Group. (n.d.). Novel Energy Transduction in P-glycoprotein. [Link]
-
Lee, H., et al. (2010). Enhanced Metabolic Stability and Protein-Binding Properties of Artificial α Helices Derived from a Hydrogen-Bond Surrogate: Application to Bcl-xL. Chembiochem, 11(18), 2561-5. [Link]
-
Wikipedia. (n.d.). Plasma protein binding. [Link]
-
Lakis, E., et al. (2022). In Vivo Production of Diverse β-Amino Acid-Containing Proteins. Angewandte Chemie (International ed. in English), 61(29), e202202695. [Link]
-
Chemistry LibreTexts. (2022). Amino Acids Degradation. [Link]
-
Gopi, H., et al. (2004). Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids. Chemistry & biodiversity, 1(4), 531-41. [Link]
-
Bionity. (n.d.). Plasma protein binding. [Link]
-
Slideshare. (n.d.). Degradation of amino acids. [Link]
-
Chandru, K., et al. (2022). Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions. Life, 12(2), 263. [Link]
-
Johnson, L. M., & Gellman, S. H. (2013). Folding and function in α/β-peptides: Targets and therapeutic applications. Current opinion in chemical biology, 17(6), 981-7. [Link]
-
Cativiela, C., & Díaz-de-Villegas, M. D. (2005). α,β-Diamino Acids: Biological Significance and Synthetic Approaches. Chemical Reviews, 105(8), 3179-3232. [Link]
-
Open Education Alberta. (n.d.). Plasma protein binding – An ABC of PK/PD. [Link]
-
Nature Communications. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. [Link]
-
Chandru, K., et al. (2022). Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions. Life (Basel, Switzerland), 12(2), 263. [Link]
Sources
- 1. difference.wiki [difference.wiki]
- 2. researchgate.net [researchgate.net]
- 3. β-Aminopeptidases: Insight into Enzymes without a Known Natural Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental models for predicting drug absorption and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 6. The Remarkable Transport Mechanism of P-glycoprotein; a Multidrug Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Multiple Drug Transport Pathways through human P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Energy Transduction in P-glycoprotein [ks.uiuc.edu]
- 10. mmsl.cz [mmsl.cz]
- 11. researchgate.net [researchgate.net]
- 12. Plasma protein binding - Wikipedia [en.wikipedia.org]
- 13. Plasma_protein_binding [bionity.com]
- 14. Plasma protein binding – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 15. How to Enhance the Pharmacokinetic Stability of Peptides? - Creative Peptides [creative-peptides.com]
- 16. Degradation of amino acids | PDF [slideshare.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. hilarispublisher.com [hilarispublisher.com]
- 20. researchgate.net [researchgate.net]
- 21. Folding and function in α/β-peptides: Targets and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Enzymatic degradation of beta- and mixed alpha,beta-oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Enhanced Metabolic Stability and Protein-Binding Properties of Artificial α Helices Derived from a Hydrogen-Bond Surrogate: Application to Bcl-xL - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The Renal Clearance of Amino Acids in Cystinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The renal clearance of essential amino acids; tryptophane, leucine, isoleucine and valine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. The Renal Clearance of Amino Acids in Cystinuria* | Scilit [scilit.com]
- 28. karger.com [karger.com]
- 29. Renal clearance of amino acids in patients with severe chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Permeability and Intestinal Absorption Study for Orally Administered Drugs: Preclinical Research Methods and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 31. researchgate.net [researchgate.net]
- 32. consensus.app [consensus.app]
- 33. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Personal Protective Equipment (PPE) for Handling 3-Amino-3-(3-isopropoxyphenyl)propanoic acid
[1][2][3][4]
Executive Safety Summary
3-Amino-3-(3-isopropoxyphenyl)propanoic acid is a
While specific toxicological data (LD50) for this exact CAS registry number is often proprietary or limited, structural activity relationship (SAR) analysis of similar
Immediate Action Required:
-
Primary Hazard: Fine particulate inhalation (STOT SE 3) and ocular irritation (Eye Irrit. 2).
-
Containment: Handle exclusively within a certified Chemical Fume Hood (CFH) or Powder Weighing Station.
-
Minimum PPE: Nitrile gloves (double-gloved for synthesis), wrap-around safety goggles, and a chemically resistant lab coat.
Risk Assessment & Biological Rationale
To select the correct PPE, we must understand the causality of the hazard. This molecule contains two distinct functional moieties that drive its safety profile:
-
The
-Amino Acid Backbone: Zwitterionic in nature, these solids often exist as fine, electrostatic powders. The risk is not just toxicity, but resuspension . When you open the container, static charge can aerosolize particles, leading to inhalation. -
The 3-Isopropoxyphenyl Group: This ether linkage increases lipophilicity (fat solubility). Unlike simple glycine, this molecule can permeate skin barriers more effectively.
-
Implication: Standard latex gloves are insufficient. Nitrile or laminate barriers are required to prevent transdermal absorption.
-
Occupational Exposure Banding (OEB)
In the absence of a specific OEL (Occupational Exposure Limit), apply OEB 3 standards:
-
Target Control Limit:
-
Logic: Treat as a pharmacologically active intermediate until proven otherwise.
PPE Selection Matrix
Do not rely on a "one size fits all" approach. PPE must scale with the energy of the procedure.
| Operational Context | Hazard Driver | Hand Protection | Eye/Face Protection | Body Protection | Respiratory |
| Analytical Weighing (< 1g) | Electrostatic Dust | Single Nitrile (Min 0.11mm thickness) | Safety Glasses with side shields | Standard Lab Coat (Cotton/Poly) | Fume Hood (Sash at 18") |
| Synthesis / Solvation (> 1g) | Splash & Permeation | Double Nitrile (Outer: 5 mil, Inner: 4 mil) | Chemical Goggles (Indirect Vent) | Tyvek® Sleeves or Apron | Fume Hood (Sash at 18") |
| Spill Cleanup (Solid) | Aerosolization | Double Nitrile or Butyl Rubber | Face Shield + Goggles | Tyvek® Coverall | N95 / P100 Respirator (if outside hood) |
Technical Glove Permeation Logic
Trust but verify. Glove breakthrough times are solvent-dependent.
-
Solid State: Nitrile provides excellent protection against the solid powder.
-
Solution State: If dissolved in Dichloromethane (DCM) or DMF , nitrile degrades rapidly (< 5 mins).
-
Protocol: If using halogenated solvents, you must use Silver Shield (Laminate) gloves or change nitrile gloves immediately upon any splash contact.
-
Self-Validating Step: Before donning, inflate the nitrile glove with air and hold near your cheek. If you feel air escaping, the glove is compromised. Do not use.
Operational Workflow: The "Clean-Dirty" Protocol
Cross-contamination during "doffing" (taking off PPE) is a higher risk than the handling itself. Follow this strict sequence.
Phase 1: Donning (Pre-Experiment)
-
Inspection: Check fume hood flow monitor (Target: 80-100 fpm).
-
Body: Don lab coat. Ensure cuffs are tight.
-
Eyes: Don goggles.[1] Adjust strap for a seal against the temples.
-
Hands: Wash hands. Don inner gloves (bright color, e.g., orange). Don outer gloves (standard blue/purple).
-
Why? This "indicator system" makes tears in the outer glove immediately visible.
-
-
Seal: Pull outer glove cuff over the lab coat sleeve.
Phase 2: Handling (The "Working Triangle")
-
Keep the chemical container at least 6 inches back from the sash plane.
-
Use a static gun or anti-static bar if the powder is flying.
-
Never put your head inside the plane of the hood.
Phase 3: Doffing (Post-Experiment)
Critical Step: Assume the outer gloves are contaminated.
-
Solvent Wash: If gloves have liquid residue, rinse with soap/water while still gloved (if compatible) or wipe with dry paper towel.
-
Glove Removal (Beak Method): Pinch the outside of one glove near the wrist. Peel downwards, turning it inside out. Ball it up in the gloved hand.
-
Second Glove: Slide a bare finger under the wrist of the remaining glove. Peel off from the inside, creating a "bag" containing both gloves.
-
Disposal: Place in solid hazardous waste.
-
Wash: Wash hands with soap and cool water (warm water opens pores, increasing absorption risk).
Logic Visualization (Safety Decision Tree)
Figure 1: Decision logic for PPE selection based on physical state and solvent carrier. Note that aggressive solvents override the standard PPE requirements.
Disposal & Decontamination
Do not treat this as general trash.
-
Solid Waste: Dispose of contaminated paper towels, weigh boats, and gloves in a container labeled "Hazardous Waste: Solid - Toxic/Irritant."
-
Liquid Waste: Segregate based on the solvent (e.g., Halogenated vs. Non-Halogenated).
-
Spill Decontamination:
-
Powder: Do not sweep (creates dust). Wet a paper towel with Isopropanol (IPA) and wipe gently.
-
Surface: Clean benchtop with 70% Ethanol or mild detergent to remove organic residues.
-
References
-
Occupational Safety and Health Administration (OSHA). (2011). 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[2] United States Department of Labor. [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]
-
European Chemicals Agency (ECHA). (2023). Guidance on the Application of the CLP Criteria - Guidance on Specific Target Organ Toxicity (STOT).[Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
